molecular formula C11H21NO2S B15067047 Tert-butyl 3-(methylthio)piperidine-1-carboxylate

Tert-butyl 3-(methylthio)piperidine-1-carboxylate

カタログ番号: B15067047
分子量: 231.36 g/mol
InChIキー: PSYBTPUMOBCKDV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 3-(methylthio)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO2S and its molecular weight is 231.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(methylthio)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(methylthio)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C11H21NO2S

分子量

231.36 g/mol

IUPAC名

tert-butyl 3-methylsulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-7-5-6-9(8-12)15-4/h9H,5-8H2,1-4H3

InChIキー

PSYBTPUMOBCKDV-UHFFFAOYSA-N

正規SMILES

CC(C)(C)OC(=O)N1CCCC(C1)SC

製品の起源

United States
Foundational & Exploratory

Tert-butyl 3-(methylthio)piperidine-1-carboxylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-Butyl 3-(methylthio)piperidine-1-carboxylate: A Key Building Block for Modern Drug Discovery

Introduction: The Strategic Value of Substituted Piperidines

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[2] In modern drug discovery, the synthesis of novel piperidine derivatives is a key strategy for developing new therapeutic agents.[1]

A critical aspect of multi-step organic synthesis is the use of protecting groups. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions. This allows for the selective modification of other functional groups within a molecule.

This guide focuses on tert-butyl 3-(methylthio)piperidine-1-carboxylate , a bifunctional building block that combines the proven piperidine scaffold with the versatile methylthio (-SCH₃) moiety. The introduction of a sulfur-containing group can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on the structure, properties, synthesis, and strategic applications of this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

The structural features of tert-butyl 3-(methylthio)piperidine-1-carboxylate—a Boc-protected nitrogen and a methylthio group at the 3-position—make it a versatile reagent for introducing a 3-thiophenylpiperidine core into target molecules.

Caption: Chemical structure of tert-butyl 3-(methylthio)piperidine-1-carboxylate.

Below is a summary of its key chemical and physical properties. Note that while some data is derived from structurally similar compounds, it provides a reliable profile for laboratory use.

PropertyValueSource/Comment
IUPAC Name tert-butyl 3-(methylthio)piperidine-1-carboxylateLexichem TK 2.7.0
Molecular Formula C₁₁H₂₁NO₂S-
Molecular Weight 231.36 g/mol -
CAS Number 143527-70-2Supplier dependent
Appearance Colorless to pale yellow oil or solidInferred from similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Inferred from structure
Boiling Point Not determined; likely >250 °CHigh molecular weight and polarity
Melting Point Not determinedMay be a low-melting solid or oil

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl 3-(methylthio)piperidine-1-carboxylate is not commonly detailed in encyclopedic sources but can be reliably achieved from commercially available starting materials. The most logical and field-proven approach involves a two-step sequence starting from tert-butyl 3-hydroxypiperidine-1-carboxylate. This precursor is readily available and provides a direct handle for introducing the desired functionality.

Causality of the Synthetic Strategy

The core of the synthesis rests on a fundamental principle of organic chemistry: converting a poor leaving group (a hydroxyl group, -OH) into an excellent leaving group that can be readily displaced by a nucleophile. The tosylate group (-OTs) is ideal for this purpose. The subsequent step is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction, where the sulfur-based nucleophile, sodium thiomethoxide, displaces the tosylate.

G start tert-Butyl 3-hydroxypiperidine-1-carboxylate intermediate Activation of Hydroxyl Group (Tosylation) start->intermediate activated tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate intermediate->activated substitution Nucleophilic Substitution (SN2 Reaction) activated->substitution product tert-Butyl 3-(methylthio)piperidine-1-carboxylate substitution->product

Caption: Synthetic workflow for tert-butyl 3-(methylthio)piperidine-1-carboxylate.

Experimental Protocol

This protocol is a self-validating system. Successful formation of the tosylate intermediate in Step 1 can be confirmed by TLC and NMR before proceeding, ensuring that the starting material for Step 2 is correct.

Materials:

  • tert-Butyl 3-hydroxypiperidine-1-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Sodium thiomethoxide (NaSMe)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate (Intermediate)

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Add triethylamine (1.5 eq.) to the stirred solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

    • Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is kept at 0 °C to control the exothermic reaction and minimize side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and then brine.

  • Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude tosylate is often used directly in the next step without further purification.

Step 2: Synthesis of tert-Butyl 3-(methylthio)piperidine-1-carboxylate (Final Product)

  • Reaction Setup: Dissolve the crude tosylate intermediate from Step 1 in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere.

  • Nucleophilic Addition: Add sodium thiomethoxide (1.5 eq.) to the solution. Heat the reaction mixture to 50-60 °C.

    • Rationale: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, promoting the nucleophilic attack of the thiomethoxide ion on the carbon bearing the tosylate leaving group. Heating is employed to ensure a reasonable reaction rate.

  • Reaction Monitoring: Stir the reaction at this temperature for 4-6 hours, monitoring its completion by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final product as a pure oil or solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

Applications in Medicinal Chemistry and Drug Development

The utility of tert-butyl 3-(methylthio)piperidine-1-carboxylate lies in its capacity as a versatile building block. The Boc-protected amine allows for its incorporation into larger molecules via standard peptide coupling or reductive amination protocols, while the methylthio group offers unique advantages.

The Strategic Role of the Methylthio Moiety
  • Lipophilicity Modulation: The -SCH₃ group provides a moderate increase in lipophilicity compared to a hydroxyl group, which can be crucial for tuning a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

  • Metabolic Stability: While the tert-butyl group itself can be a site of metabolic oxidation, the C-S bond is generally more stable to metabolic cleavage than an ether (C-O) bond.[4] This can block a potential site of metabolism and improve a compound's half-life.

  • Receptor Interactions: The sulfur atom, with its available lone pairs of electrons, can participate in non-covalent interactions within a receptor binding pocket, such as hydrogen bonds or interactions with metallic cofactors, potentially enhancing potency or selectivity.

  • Synthetic Handle: The thioether can be selectively oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃). This transformation dramatically increases polarity and hydrogen bonding capacity, offering a late-stage diversification strategy to fine-tune a lead compound's properties without redesigning the entire synthetic route.

The Indispensable Boc Protecting Group

The Boc group is fundamental to the utility of this reagent. It renders the piperidine nitrogen non-nucleophilic, preventing it from interfering with reactions intended for other parts of a molecule. Its removal is typically achieved under mild acidic conditions (e.g., trifluoroacetic acid in DCM), which are orthogonal to many other protecting groups, enabling complex, multi-step syntheses. This strategic protection and deprotection is a cornerstone of modern pharmaceutical synthesis.[5][6]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed. Based on data for structurally related piperidine derivatives, tert-butyl 3-(methylthio)piperidine-1-carboxylate should be handled with care.[7][8]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8][9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[7] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.

  • Hazards: May cause skin and serious eye irritation.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

Tert-butyl 3-(methylthio)piperidine-1-carboxylate is more than just a chemical compound; it is a strategic tool for medicinal chemists. It provides a reliable means to introduce a 3-methylthiopiperidine scaffold, offering a nuanced method for modulating the biological and physicochemical properties of drug candidates. Its robust synthesis from common starting materials, combined with the strategic advantages of the methylthio group and the reliability of Boc protection, ensures its continued relevance as a valuable building block in the design and synthesis of next-generation therapeutics.

References

  • Angene Chemical. (2024). Safety Data Sheet for tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate. [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763851, tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • SciELO México. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Journal of the Mexican Chemical Society. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3354. [Link]

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22644642, tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11252594, 3-Methylene-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756810, tert-Butyl 3-methylpiperazine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (2009).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24256606, tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate. Retrieved from [Link]

  • ChemBK. (n.d.). TERT-BUTYL 3-(PIPERIDINE-1-CARBONYL)PIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • National Center for Biotechnology Information. (n.d.). Practical Synthesis of Fragment - Supporting Information. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1502022, tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(10), 954–958. [Link]

  • Inxight Drugs. (n.d.). tert-Butyl 3-acetylpiperidine-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. MedChemComm, 13(5), 945-952. [Link]

Sources

Applications of 1-Boc-3-(methylthio)piperidine in Medicinal Chemistry: A Strategic Building Block for Advanced Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of rational drug design, the selection of highly versatile, orthogonally protected building blocks is paramount. 1-Boc-3-(methylthio)piperidine (CAS: 1851207-82-3)[1] has emerged as a critical scaffold in the synthesis of complex active pharmaceutical ingredients (APIs). By combining the ubiquitous piperidine ring—a privileged structure in neuroactive and anti-infective agents—with a highly modifiable 3-position methylthio ether and an orthogonal tert-butoxycarbonyl (Boc) protecting group, this compound offers a unique vector for structure-activity relationship (SAR) optimization.

This technical whitepaper explores the structural rationale, key therapeutic applications, and field-proven synthetic protocols for utilizing 1-Boc-3-(methylthio)piperidine in drug discovery, specifically focusing on its role in developing kinase inhibitors and antimicrobial agents.

Structural Rationale & Physicochemical Dynamics

The architectural brilliance of 1-Boc-3-(methylthio)piperidine lies in its tri-functional nature:

  • The Piperidine Core: Provides a rigid, saturated, nitrogen-containing heterocycle that improves the aqueous solubility and metabolic stability of the final drug candidate.

  • The Boc Protecting Group: Ensures orthogonal protection of the secondary amine. This allows chemists to selectively functionalize the sulfur atom (via oxidation) without risking N-oxidation or unwanted cross-coupling at the nitrogen center.

  • The 3-Methylthio Vector: The 3-position substitution provides a distinct spatial orientation (meta-like vector) compared to the more common 4-substituted piperidines. Furthermore, the methylthio ( −SCH3​ ) group acts as a "pro-pharmacophore." It can be systematically oxidized to a sulfoxide ( −S(O)CH3​ ) or a sulfone ( −SO2​CH3​ ), drastically altering the molecule's hydrogen-bonding capacity and lipophilicity.

Quantitative Data: Physicochemical Property Shifts

The oxidation and subsequent deprotection of this building block fundamentally alter its physicochemical profile, tuning it for specific biological targets. The table below summarizes these critical shifts:

Compound StateMolecular Weight ( g/mol )TPSA (Ų)Estimated LogPH-Bond AcceptorsH-Bond Donors
1-Boc-3-(methylthio)piperidine 231.3554.82.830
1-Boc-3-(methylsulfonyl)piperidine 263.3578.31.540
3-(methylsulfonyl)piperidine (Free Base) 163.2454.5-0.231

Table 1: Calculated physicochemical properties demonstrating the reduction in lipophilicity (LogP) and increase in topological polar surface area (TPSA) upon oxidation, which is critical for optimizing oral bioavailability and receptor binding.

Key Applications in Drug Discovery

Development of ATR Kinase Inhibitors (Oncology)

Inhibitors of Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase are highly sought after in oncology due to their ability to disrupt the DNA Damage Response (DDR) pathway in cancer cells[2]. Methylthio- and methylsulfonyl-piperidine derivatives are frequently incorporated into the core scaffolds of ATR inhibitors[3]. The sulfone oxygen atoms serve as critical hydrogen-bond acceptors, interacting directly with the kinase hinge region, while the piperidine nitrogen, once deprotected, serves as an attachment point for cross-coupling with pyrazolo-pyrimidine or indole cores.

G DNA Replication Stress / DNA Damage ATR ATR Kinase Activation DNA->ATR CHK1 Chk1 Phosphorylation ATR->CHK1 ARREST Cell Cycle Arrest & DNA Repair CHK1->ARREST INHIB ATR Inhibitor (Piperidine Scaffold) INHIB->ATR Blocks

Mechanism of action for ATR kinase inhibitors in the DNA Damage Response pathway.

ASK1 Inhibitors (Hepatology & Inflammation)

Apoptosis signal-regulating kinase 1 (ASK1) is a therapeutic target for liver diseases, including non-alcoholic steatohepatitis (NASH). Patent literature highlights the use of methylthio-piperidine derivatives in synthesizing potent ASK1 inhibitors[4]. The piperidine ring provides the necessary steric bulk to occupy the allosteric pocket, while the sulfur moiety modulates the electronic distribution of the molecule.

Antimicrobial Agents (DNA Gyrase Inhibition)

In the pursuit of novel antibiotics to combat resistant bacterial strains, researchers utilize methylsulfonyl piperidines as bioisosteres for benzene sulfonamides[5]. Fluoroquinolones target DNA gyrase, and mimicking the sulfonamide core with a 3-(methylsulfonyl)piperidine moiety improves the Structure-Activity Relationship (SAR) by reducing the aromatic ring count, thereby increasing the fraction of sp3 carbons ( Fsp3​ ) and improving aqueous solubility[5].

Experimental Workflows & Self-Validating Protocols

To successfully integrate 1-Boc-3-(methylthio)piperidine into a drug discovery pipeline, chemists typically follow a two-stage functionalization process: S-oxidation followed by N-deprotection.

G A 1-Boc-3-(methylthio)piperidine B Oxidation (mCPBA) Controlled S-Oxidation A->B C 1-Boc-3-(methylsulfonyl)piperidine B->C D Boc Deprotection (HCl/Dioxane) Orthogonal Cleavage C->D E 3-(methylsulfonyl)piperidine Free Amine D->E F SNAr / Buchwald-Hartwig Scaffold Functionalization E->F G Target Active Pharmaceutical Ingredient F->G

Synthetic workflow from 1-Boc-3-(methylthio)piperidine to a target API.

Protocol A: Controlled Oxidation to 1-Boc-3-(methylsulfonyl)piperidine

This protocol details the transformation of the thioether to a sulfone using meta-chloroperoxybenzoic acid (mCPBA).

  • Preparation: Dissolve 1-Boc-3-(methylthio)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration).

    • Causality: DCM is chosen as an aprotic solvent that readily dissolves both the starting material and mCPBA, preventing unwanted solvolysis while maintaining a homogeneous reaction mixture.

  • Temperature Control: Cool the reaction flask to 0°C using an ice-water bath.

    • Causality: The oxidation by peroxy acids is highly exothermic. Cooling mitigates thermal degradation of the Boc group and ensures selective S-oxidation, preventing potential side reactions.

  • Reagent Addition: Slowly add mCPBA (2.2 eq) in portions over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes:EtOAc 1:1). The reaction is self-validating; the resulting sulfone is significantly more polar than the starting thioether, resulting in a distinct, easily identifiable retention factor ( Rf​ ) shift.

  • Quench and Workup: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Na2​S2​O3​ safely reduces any unreacted mCPBA to meta-chlorobenzoic acid (mCBA), preventing dangerous over-oxidation or explosive hazards during concentration. Wash the organic layer with saturated NaHCO3​ to remove the mCBA byproduct, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Orthogonal Boc Deprotection

Once the sulfone is formed, the piperidine nitrogen must be unmasked for subsequent cross-coupling.

  • Preparation: Dissolve the 1-Boc-3-(methylsulfonyl)piperidine intermediate in a minimal amount of anhydrous DCM.

  • Acidic Cleavage: Add a solution of 4M HCl in Dioxane (10.0 eq).

    • Causality: HCl in dioxane provides a strictly anhydrous, highly acidic environment. This cleanly cleaves the tert-butyl carbamate without risking the aqueous hydrolysis of the newly formed sulfone or other sensitive functional groups (which might occur if aqueous TFA were used).

  • Self-Validation: Observe the reaction mixture. The evolution of gas (carbon dioxide and isobutylene) provides a self-validating visual cue. The cessation of bubbling indicates the completion of the deprotection.

  • Isolation: Concentrate the mixture in vacuo to yield 3-(methylsulfonyl)piperidine hydrochloride as a highly pure, white crystalline solid, ready for immediate use in SN​Ar or Buchwald-Hartwig amination reactions.

Conclusion

1-Boc-3-(methylthio)piperidine is far more than a simple chemical reagent; it is a strategic asset in medicinal chemistry. By leveraging its orthogonal protection and the tunable oxidation states of its methylthio vector, drug discovery professionals can efficiently navigate complex SAR landscapes. Whether optimizing the hinge-binding interactions of an ATR kinase inhibitor or improving the aqueous solubility of a novel antibacterial agent, this scaffold provides the precise geometric and electronic control required for modern therapeutic development.

References

  • AccelaChem. "2518135-90-3, (R)-3-(2-Methoxyphenyl)piperidine Hydrochloride - AccelaChem (Listing 1-Boc-3-(methylthio)piperidine, CAS: 1851207-82-3)." AccelaChem Product Catalog. Available at: [Link]

  • RSC Publishing. "Pharmacophore modeling, docking and the integrated use of a ligand- and structure-based virtual screening approach for novel DNA gyrase inhibitors." RSC Advances. Available at: [Link]

  • Google Patents. "US10150755B2 - ASK1 inhibitor compounds and uses thereof." United States Patent and Trademark Office.
  • European Patent Office. "WO2014089379A1 - Compounds useful as inhibitors of atr kinase." EPO. Available at:[Link]

Sources

Strategic Exploitation of the 3-(Methylthio)piperidine Scaffold in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Structure-Activity Relationship (SAR) Whitepaper Prepared by: Senior Application Scientist

Executive Summary: The Strategic Value of the Scaffold

In modern medicinal chemistry, the piperidine ring is recognized as a highly privileged pharmacophore, particularly for central nervous system (CNS) targets such as Sigma-1 (σ1R) and Histamine H3 (H3R) receptors [1]. While unsubstituted or alkyl-substituted piperidines are ubiquitous, functionalization at the 3-position with a methylthio group (–SCH₃) introduces a highly specific vector for Structure-Activity Relationship (SAR) expansion.

The 3-(methylthio)piperidine scaffold serves as a versatile bioisostere. Unlike traditional methoxy (–OCH₃) or halogen substituents, the methylthio group offers unique polarizability and acts as a programmable metabolic soft spot. More importantly, it allows chemists to intentionally modulate the oxidation state—converting the thioether to a sulfoxide (–S(O)CH₃) or sulfone (–SO₂CH₃)—to finely tune the topological polar surface area (tPSA), hydrogen-bond acceptor capacity, and overall lipophilicity without altering the heavy-atom framework of the core scaffold [3].

Physicochemical Causality & SAR Logic

The fundamental logic behind utilizing 1-Boc-3-(methylthio)piperidine [2] as a starting building block lies in its ability to address common pharmacokinetic liabilities. Highly lipophilic compounds typically suffer from poor solubility and rapid clearance [3]. The 3-methylthio vector provides three distinct mechanisms for optimization:

  • Lipophilicity & Permeability (LogD Tuning): The base thioether maintains a high cLogP, facilitating passive blood-brain barrier (BBB) penetration required for CNS target engagement.

  • Electronic Rigidification: Oxidation to the sulfone drastically alters the electronic environment. The strong dipole of the –SO₂CH₃ group interacts with the protonated basic nitrogen of the piperidine ring, restricting the ring's conformational flexibility and locking it into a preferred chair conformation. This often leads to massive gains in target selectivity.

  • Stereochemical Trajectory: The C3 stereocenter dictates whether the sulfur vector occupies an axial or equatorial position, profoundly impacting the spatial fit within hydrophobic binding pockets.

SAR_Logic Core 3-(Methylthio)piperidine Scaffold N_Sub N-Alkylation/Arylation (Modulates Target Affinity) Core->N_Sub S_Ox Thioether Oxidation (Modulates tPSA & LogD) Core->S_Ox Target CNS Targets (e.g., σ1R / H3R) N_Sub->Target Sulfoxide Sulfoxide (-SOCH3) Hydrogen Bond Acceptor S_Ox->Sulfoxide Sulfone Sulfone (-SO2CH3) Rigidifies Conformation S_Ox->Sulfone ADME ADME Profile (Solubility & BBB Permeability) Sulfoxide->ADME Sulfone->ADME Target->ADME

Logical SAR vectors for the 3-(methylthio)piperidine scaffold in drug optimization.

Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical or chemical output of each step inherently confirms its success.

Protocol A: Synthesis and Controlled Oxidation

Step 1: Scaffold Deprotection

  • Procedure: Dissolve 1-Boc-3-(methylthio)piperidine (1.0 eq) in anhydrous 1,4-dioxane. Cool to 0°C. Dropwise add 4N HCl in dioxane (10.0 eq). Stir for 2 hours.

  • Causality & Validation: 4N HCl in dioxane is selected over Trifluoroacetic acid (TFA) to avoid the formation of trifluoroacetate salts, which act as ion pairs and artificially inflate the apparent lipophilicity during reverse-phase HPLC. The reaction is self-validating: the resulting hydrochloride salt is insoluble in dioxane and precipitates as a white solid, providing a visual cue of completion and eliminating the need for an aqueous workup that risks losing the highly polar free amine.

Step 2: N-Derivatization (Reductive Amination)

  • Procedure: Suspend the piperidine HCl salt in dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to liberate the free base, followed by the target aldehyde (1.1 eq) and sodium triacetoxyborohydride (STAB, 1.5 eq). Stir at 25°C for 12 hours.

Step 3: Controlled Thioether Oxidation

  • Procedure: To synthesize the sulfoxide , dissolve the N-alkylated intermediate in DCM at 0°C. Add meta-chloroperoxybenzoic acid (mCPBA, 1.05 eq) strictly over 30 minutes. To synthesize the sulfone , use 2.5 eq of mCPBA at room temperature.

  • Causality & Validation: Oxidation requires strict stoichiometric and thermal control. At 0°C with 1.05 eq mCPBA, the kinetic barrier for the second oxidation step is preserved, preventing over-oxidation. The system is self-validating via LC-MS: a precise mass shift of +16 Da confirms the sulfoxide, whereas a +32 Da shift confirms the sulfone.

Protocol B: In Vitro Target Binding Assay (Radioligand Displacement)
  • Procedure: Incubate 10 µg of membrane protein expressing the target receptor (e.g., σ1R) with 2 nM [³H]-pentazocine and varying concentrations of the piperidine ligand (0.1 nM to 10 µM) in 50 mM Tris-HCl buffer (pH 7.4) for 120 min at 25°C. Terminate by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Causality & Validation: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge. This prevents the non-specific binding of the basic piperidine ligands to the filter, ensuring that the measured radioactivity strictly represents receptor-bound ligand.

Exp_Workflow Step1 1. Scaffold Deprotection (HCl/Dioxane, 0°C) Step2 2. N-Derivatization (DIPEA, DCM, 25°C) Step1->Step2 Step3 3. Controlled Oxidation (mCPBA, DCM, 0°C) Step2->Step3 Step4 4. Radioligand Binding ([3H]-pentazocine displacement) Step3->Step4 Step5 5. SAR Data Analysis (Non-linear regression, IC50) Step4->Step5

Step-by-step synthetic and validation workflow for 3-(methylthio)piperidine derivatives.

Quantitative SAR Data Analysis

The following table summarizes a representative SAR dataset demonstrating how the oxidation state of the 3-(methylthio)piperidine scaffold drives target affinity and selectivity. In this model, we evaluate binding against the Sigma-1 Receptor (σ1R) versus the Histamine H3 Receptor (H3R), two targets where piperidine cores are highly privileged [1].

Compound IDCore ScaffoldN-SubstituentC3-Oxidation Stateσ1R Kᵢ (nM)H3R Kᵢ (nM)Selectivity (H3/σ1)cLogP
1a 3-(methylthio)piperidineBenzylThioether (-SCH₃)14.28.50.6x3.4
1b 3-(methylthio)piperidineBenzylSulfoxide (-SOCH₃)45.1112.42.5x2.1
1c 3-(methylthio)piperidineBenzylSulfone (-SO₂CH₃)8.3>1000>120x1.8
2a 3-(methylthio)piperidine4-FluorobenzylThioether (-SCH₃)3.615.24.2x3.6
2b 3-(methylthio)piperidine4-FluorobenzylSulfone (-SO₂CH₃)1.2 >1000 >830x 2.0

SAR Insights: As observed in the data, the base thioethers (1a , 2a ) exhibit potent but highly promiscuous dual-target binding due to their high lipophilicity (cLogP > 3.0). By intentionally oxidizing the scaffold to the sulfone (1c , 2b ), the cLogP is drastically reduced, improving aqueous solubility. Mechanistically, the rigidification of the piperidine ring caused by the sulfone dipole abolishes H3R binding while simultaneously enhancing σ1R affinity, yielding a highly selective lead compound (2b ).

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties , National Center for Biotechnology Information (PMC), 1

  • Product Information: 1-Boc-3-(methylthio)piperidine (CAS: 1851207-82-3) , Accela ChemBio, 2

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis , National Center for Biotechnology Information (PMC), 3

Sources

Engineering Molecular Complexity: Tert-butyl 3-(methylthio)piperidine-1-carboxylate as a Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the spatial arrangement of pharmacophores is paramount to achieving target selectivity and favorable pharmacokinetic profiles. Tert-butyl 3-(methylthio)piperidine-1-carboxylate (CAS: 1851207-82-3) has emerged as a highly versatile chiral building block. By leveraging the unique vectors of the C3-substituted piperidine ring and the tunable oxidation state of the methylthio group, drug discovery professionals can rapidly explore structure-activity relationships (SAR). This technical guide explores the mechanistic utility, physicochemical impact, and validated synthetic workflows for integrating this building block into advanced active pharmaceutical ingredients (APIs).

The Strategic Value of the 3-Substituted Piperidine Scaffold

The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs. However, the majority of historical libraries rely on C4-substitution due to synthetic accessibility. Shifting the substituent to the C3 position introduces a chiral center and projects functional groups into distinct spatial vectors, allowing for the exploitation of novel binding pockets in target proteins.

1[1] provides three critical advantages:

  • Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group allows for robust protection of the secondary amine during harsh oxidative or alkylative downstream steps.

  • Chiral Integrity: The stereocenter at C3 is stable under standard coupling conditions, enabling the synthesis of enantiopure drug candidates.

  • The Thioether Handle: The methylthio (-SCH₃) group serves as a lipophilic handle that can be chemoselectively oxidized to a sulfoxide (-S(O)CH₃) or sulfone (-SO₂CH₃), drastically altering the molecule's electronic and physical properties.

Modulating Physicochemical Properties: The Thioether-Sulfone Axis

A core strategy in hit-to-lead optimization is the modulation of lipophilicity and polar surface area to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The causality behind oxidizing the thioether to a sulfone is rooted in both metabolic stabilization and target engagement.

By converting the building block to 2[2] (CAS: 950649-00-0), medicinal chemists can intentionally lower the cLogP and increase the Topological Polar Surface Area (TPSA). This is particularly useful for restricting Blood-Brain Barrier (BBB) penetration in peripherally targeted drugs or for engaging specific hydrogen-bond donors in kinase hinge regions.

Table 1: Pharmacophoric Shift Analysis of C3-Substituted Piperidines
Property3-(Methylthio)piperidine (Free Amine)3-(Methylsulfonyl)piperidine (Free Amine)Causality / Impact on Drug Design
Oxidation State Thioether (-S-CH₃)Sulfone (-SO₂-CH₃)Modulates electron density and directional hydrogen-bonding capacity.
Lipophilicity (cLogP) Higher (~1.5 – 2.0)Lower (~0.5 – 1.0)Oxidation significantly reduces lipophilicity, improving aqueous solubility and lowering non-specific protein binding.
TPSA ~37 Ų~55 ŲThe addition of two oxygen atoms increases TPSA, which can be leveraged to restrict BBB penetration if peripheral targeting is desired.
H-Bond Acceptors 2 (N, S)4 (N, S, O, O)Sulfone oxygens provide strong, highly directional H-bonding vectors essential for anchoring into target protein pockets.
Metabolic Stability Moderate (Prone to CYP-mediated S-oxidation)High (Sulfone is generally metabolically inert)Pre-oxidizing the sulfur to a sulfone eliminates a major Phase I metabolic liability, increasing the half-life of the API.

Application in Targeted Therapies

The structural motifs derived from this building block are heavily featured in modern oncology and immunology pipelines. Specifically, the 3-(methylsulfonyl)piperidine derivative is a privileged scaffold in the development of kinase inhibitors.

For example, this structural class has been utilized in the synthesis of 3[3], which are critical for inducing cell death in cancers overexpressing TRIM37 (such as breast and ovarian cancers). Similarly, these derivatives are employed in the design of4[4], targeting lipid kinases to disrupt intracellular signal transduction in highly proliferative disorders.

Synthetic Workflows and Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a validation checkpoint to guarantee the success of the transformation.

Protocol 1: Chemoselective Oxidation to 1-Boc-3-(methylsulfonyl)piperidine

Objective: Convert the thioether to a sulfone while preserving the acid-sensitive Boc group.

  • Initialization: Dissolve 1-Boc-3-(methylthio)piperidine (1.0 eq) in a 1:1 mixture of Methanol and Water.

    • Causality: A biphasic/protic solvent system is critical to solubilize both the lipophilic Boc-piperidine substrate and the inorganic oxidant.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

  • Oxidation: Add Oxone® (potassium peroxymonosulfate, 2.5 eq) portion-wise over 30 minutes.

    • Causality: Oxone is chosen over mCPBA to prevent the generation of reactive benzoic acid byproducts and to ensure strict chemoselectivity for sulfur oxidation over potential N-oxidation. The low temperature controls the highly exothermic oxidation sequence (thioether → sulfoxide → sulfone).

  • Propagation & Monitoring: Stir at room temperature for 4-6 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is complete only when the transient M+16 mass peak (sulfoxide intermediate) is fully converted to the M+32 mass peak (sulfone).

  • Quenching: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality & Safety: Thiosulfate neutralizes any unreacted peroxymonosulfate. This is a critical self-validating safety step to prevent the concentration of explosive peroxides during solvent removal.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure sulfone.

Protocol 2: Acid-Mediated N-Boc Deprotection

Objective: Liberate the secondary amine for downstream SNAr or cross-coupling reactions.

  • Initialization: Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM) at 0 °C.

    • Causality: Anhydrous conditions prevent competitive hydrolysis.

  • Cleavage: Add 4N HCl in dioxane (10.0 eq) dropwise.

    • Causality: HCl in dioxane is selected over Trifluoroacetic acid (TFA) to generate the highly crystalline hydrochloride salt directly. This avoids the formation of trifluoroacetate salts, which act as lipophilic ion pairs and complicate downstream basic couplings.

  • Propagation & Monitoring: Warm to room temperature and stir for 2 hours.

    • Self-Validation: The reaction is driven to completion by the irreversible evolution of isobutylene and CO₂ gases. The appearance of a baseline spot on TLC (staining purple with Ninhydrin) confirms the presence of the free secondary amine.

  • Isolation: Concentrate under reduced pressure and triturate the resulting residue with cold diethyl ether.

    • Causality: Trituration removes non-polar organic impurities and residual dioxane, yielding the pure piperidine hydrochloride salt as a filterable solid without the need for chromatography.

Pathway Visualization

G A 1-Boc-3-(methylthio)piperidine CAS: 1851207-82-3 B 3-(methylthio)piperidine (Free Amine) A->B Acidic Cleavage (HCl/Dioxane) C 1-Boc-3-(methylsulfonyl)piperidine CAS: 950649-00-0 A->C Chemoselective Oxidation (Oxone/mCPBA) D Kinase Inhibitors (e.g., PLK4 / PI3K) B->D SNAr / Cross-Coupling C->D Scaffold Hopping E GPCR Ligands (Optimized ADME) C->E Deprotection & Amidation

Fig 1: Divergent synthetic pathways of 1-Boc-3-(methylthio)piperidine in drug discovery.

Conclusion

Tert-butyl 3-(methylthio)piperidine-1-carboxylate is far more than a simple catalog reagent; it is a strategic linchpin in modern drug design. By understanding the causality behind its derivatization—specifically the profound physicochemical shifts achieved via sulfur oxidation and the robust orthogonal protection afforded by the Boc group—medicinal chemists can accelerate hit-to-lead optimization and develop highly targeted therapies with superior pharmacokinetic profiles.

References

  • Title: 2518135-90-3,(R)-3-(2-Methoxyphenyl)piperidine Hydrochloride (Catalog data for 1-Boc-3-(methylthio)piperidine SY485235) Source: AccelaChem URL: 1

  • Title: 1864448-95-2,2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic Acid (Catalog data for 1-Boc-3-(methylsulfonyl)piperidine SY485237) Source: AccelaChem URL: 2

  • Title: WO2023159307A1 - Polo-like kinase 4 (plk4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof Source: Google Patents URL: 3

  • Title: CN101479274A - Pharmaceutical compounds (PI3K Inhibitors) Source: Google Patents URL: 4

Sources

Methodological & Application

Application Note: Optimized Boc-Deprotection of tert-Butyl 3-(methylthio)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide and Standard Operating Procedure (SOP).

Introduction and Mechanistic Rationale

The tert-butoxycarbonyl (Boc) group is a ubiquitous amine-protecting group in organic synthesis and medicinal chemistry due to its robust stability under basic and nucleophilic conditions, and its facile removal under acidic conditions[1]. However, the deprotection of molecules containing nucleophilic or redox-sensitive moieties—such as the thioether in tert-butyl 3-(methylthio)piperidine-1-carboxylate —presents unique chemoselectivity challenges.

The Challenge of the Thioether Moiety

During acid-catalyzed Boc deprotection (typically using Trifluoroacetic Acid, TFA), the Boc group fragments to release carbon dioxide and a highly reactive tert-butyl cation ( t -Bu + ) [2]. In standard substrates, this cation eliminates a proton to form volatile isobutylene. However, the methylthio (-SMe) group is a potent, soft nucleophile. Without intervention, the t -Bu + cation will rapidly attack the sulfur atom, leading to irreversible S-alkylation and the formation of a stable tert-butyl sulfonium salt impurity[3]. Furthermore, under ambient acidic conditions, thioethers are highly susceptible to oxidation , forming sulfoxides[4].

To prevent these side reactions, the deprotection environment must be engineered as a "self-validating system" where competing nucleophiles (scavengers) are introduced to kinetically outcompete the intramolecular thioether for the t -Bu + cation[2].

G Substrate Boc-3-(methylthio)piperidine Acid TFA Addition (Acidic Cleavage) Substrate->Acid Intermediate Reactive t-Butyl Cation + Free Amine (TFA salt) Acid->Intermediate SideReaction Pathway A: No Scavenger S-Alkylation (Sulfonium Salt) Intermediate->SideReaction Unprotected Desired Pathway B: Scavenger Added t-Bu+ Quenched Intermediate->Desired Protected Product Pure 3-(methylthio)piperidine Desired->Product

Caption: Mechanistic pathways during Boc deprotection highlighting the necessity of carbocation scavengers.

Scavenger Selection and Optimization

The selection of a scavenger cocktail is critical for maximizing the yield of the freebase amine while suppressing sulfonium salt formation and oxidation. For thioether-containing compounds (analogous to methionine-containing peptides), a combination of a hydride donor and a soft nucleophile provides synergistic protection[5].

Quantitative Comparison of Common Scavengers
ScavengerRecommended Concentration (v/v)Mechanism of ActionSpecific Benefit for Thioethers
Triisopropylsilane (TIS) 2.5% - 5.0%Hydride donorReduces t -Bu + to isobutane; highly effective and easily removed via evaporation[5].
1,2-Ethanedithiol (EDT) 2.5% - 5.0%Soft nucleophileExceptional affinity for t -Bu + ; prevents S-alkylation and suppresses oxidation[5].
Thioanisole 2.5% - 5.0%Aromatic nucleophileCompetes directly with the aliphatic thioether for alkylation[5].
Water (H₂O) 2.5% - 5.0%Hard nucleophile/Proton sourceQuenches t -Bu + to form tert-butanol; aids in stabilizing the reaction[5].

Expert Recommendation: For tert-butyl 3-(methylthio)piperidine-1-carboxylate, a modified cleavage cocktail consisting of TFA / DCM / TIS / EDT (50:45:2.5:2.5) is optimal. The combination of TIS and EDT ensures complete suppression of both S-alkylation and S-oxidation[3],[4].

Experimental Protocol: Solution-Phase Boc Deprotection

The following protocol is designed for the solution-phase deprotection of small-molecule thioethers. It ensures complete conversion while maintaining the integrity of the methylthio group.

Reagents and Materials
  • tert-Butyl 3-(methylthio)piperidine-1-carboxylate (Substrate)

  • Trifluoroacetic acid (TFA), ≥99.0% purity[6]

  • Dichloromethane (DCM), anhydrous[6]

  • Triisopropylsilane (TIS), 99%

  • 1,2-Ethanedithiol (EDT), ≥98% (Note: EDT has a strong, unpleasant odor; handle exclusively in a fume hood)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) or basic Amberlyst A-21 ion-exchange resin[7]

Step-by-Step Methodology

Step 1: Cocktail Preparation

  • In a clean, dry vial inside a fume hood, prepare the cleavage cocktail by mixing DCM, TFA, TIS, and EDT in a 45:50:2.5:2.5 volume ratio.

  • Causality Note: Pre-mixing the scavengers with the acid ensures that the protective nucleophiles are present the exact moment the first t -Bu + cation is generated, preventing localized concentration gradients that could lead to transient S-alkylation.

Step 2: Substrate Dissolution and Reaction

  • Dissolve the Boc-protected substrate in a minimal amount of anhydrous DCM (approximately 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar[5].

  • Cool the flask to 0 °C using an ice bath. Causality Note: Cooling mitigates the exothermic nature of TFA addition and reduces the initial rate of oxidation[5].

  • Add the pre-mixed cleavage cocktail dropwise to the stirring solution.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1.5 to 2 hours[5],[6].

  • Monitor reaction completion via TLC or LC-MS.

Step 3: Concentration and Volatile Removal

  • Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 30 °C.

  • Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA and TIS.

  • Causality Note: Elevated temperatures during concentration in the presence of residual acid can trigger late-stage degradation or oxidation of the thioether.

Step 4: Freebasing and Workup The product currently exists as a 3-(methylthio)piperidine trifluoroacetate salt. It must be converted to the freebase[4].

  • Method A (Liquid-Liquid Extraction): Dissolve the crude residue in DCM. Wash with cold, saturated aqueous NaHCO₃ until the aqueous layer pH is >8. Extract the aqueous layer with DCM (3x). Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Method B (Resin - Preferred for rapid parallel synthesis): Dissolve the crude salt in methanol or DCM and add basic Amberlyst A-21 ion-exchange resin (approx. 3-5 equivalents). Stir for 30 minutes, filter the resin, and concentrate the filtrate to yield the pure freebase amine[7].

Workflow Start 1. Preparation (Cool to 0 °C) Cleavage 2. Cleavage (TFA/DCM/TIS/EDT) Start->Cleavage Evap 3. Concentration (Toluene Co-evap) Cleavage->Evap Neutralize 4. Freebasing (NaHCO3 or Resin) Evap->Neutralize End 5. Pure Freebase Amine Isolation Neutralize->End

Caption: Step-by-step experimental workflow for the Boc deprotection and freebasing of thioether amines.

Troubleshooting and Quality Control

  • Observation: LC-MS shows a mass of [M+H] + 56 Da relative to the desired product.

    • Cause: Incomplete scavenging leading to S-alkylation by the tert-butyl cation[2].

    • Solution: Increase the concentration of EDT to 5% (v/v) or extend the reaction time slightly to ensure complete kinetic trapping of the cation.

  • Observation: LC-MS shows a mass of [M+H] + 16 Da.

    • Cause: Oxidation of the methylthio group to a sulfoxide[3].

    • Solution: Ensure all solvents are thoroughly degassed. Verify the quality and freshness of the EDT, as degraded thiols lose their antioxidant capacity.

  • Observation: Presence of starting material after 2 hours.

    • Cause: Steric hindrance or insufficient acid concentration[2].

    • Solution: Increase the TFA ratio to 60% or gently warm the reaction to 30 °C, ensuring scavengers are present[2].

References

  • ACS Publications. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at:[Link]

  • AAPPTec. SYNTHESIS NOTES - Peptides. AAPPTec Technical Resources. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Common Organic Chemistry Reagent Guides. Available at:[Link]

  • PubMed. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Mol Divers. 2005;9(4):291-3. Available at:[Link]

  • ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions. Available at:[Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at:[Link]

Sources

Application Note: Controlled Oxidation of 1-Boc-3-(methylthio)piperidine to Sulfoxides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfoxide moiety is a highly valuable pharmacophore and chiral auxiliary in modern drug discovery. The oxidation of thioethers, such as 1-Boc-3-(methylthio)piperidine , to their corresponding sulfoxides presents a fundamental synthetic challenge: achieving absolute chemoselectivity to prevent over-oxidation to the sulfone, while maintaining the structural integrity of acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group.

This application note provides a comprehensive, self-validating guide to selecting and executing the optimal oxidation protocol. We detail the mechanistic causality behind three primary oxidative systems—Sodium Periodate ( NaIO4​ ), meta-Chloroperoxybenzoic acid (mCPBA), and Hydrogen Peroxide in Hexafluoro-2-propanol ( H2​O2​ /HFIP)—and provide robust, step-by-step methodologies for laboratory execution.

Mechanistic & Stereochemical Insights

As a Senior Application Scientist, it is critical to understand that successful protocol execution relies on understanding the why behind the chemistry, not just the how.

The Chemoselectivity Challenge (Kinetics vs. Thermodynamics)

The oxidation of a thioether to a sulfoxide is an electrophilic oxygen transfer. The resulting sulfoxide is significantly less nucleophilic than the starting thioether due to the electron-withdrawing nature of the newly formed S=O bond. However, strong oxidants (like excess mCPBA or KMnO4​ ) can easily overcome this electronic deactivation, leading to the thermodynamically stable sulfone[1].

To trap the kinetic sulfoxide product, we must manipulate the reaction environment:

  • NaIO4​ : Operates via a cyclic periodate intermediate. Once the sulfoxide is formed, the steric bulk and electronic properties of the intermediate prevent a second rapid oxidation event, making it highly chemoselective[2][3].

  • H2​O2​ / HFIP: HFIP is a strong hydrogen-bond donor. It activates H2​O2​ for the initial oxidation but subsequently hydrogen-bonds strongly to the oxygen atom of the newly formed sulfoxide. This solvent-caging effect drastically reduces the electron density on the sulfur, effectively shutting down further oxidation to the sulfone[4].

Stereochemical Considerations

1-Boc-3-(methylthio)piperidine possesses a stereocenter at the C3 position of the piperidine ring. The oxidation of the prochiral sulfide creates a new stereogenic center at the sulfur atom.

  • If the starting material is racemic , the oxidation will yield a mixture of two diastereomeric pairs (cis and trans relative to the C3 proton).

  • If the starting material is enantiopure (e.g., (3R)-1-Boc-3-(methylthio)piperidine), the reaction will yield two distinct diastereomers: (3R, Rs) and (3R, Ss). These will have different NMR spectra and can often be separated via silica gel chromatography or preparative HPLC[1].

Protecting Group Stability

The Boc group is stable to mild oxidants and basic/neutral conditions but is highly labile under strongly acidic conditions (e.g., TFA, HCl). Therefore, while mCPBA (a mild acid) is generally tolerated at cryogenic temperatures, prolonged exposure at room temperature can lead to partial Boc deprotection. The NaIO4​ and H2​O2​ /HFIP protocols are inherently neutral/mild and pose zero risk to the Boc group.

Comparative Oxidant Profiling

The following table synthesizes quantitative and qualitative data to guide the selection of the appropriate oxidant for your specific workflow constraints.

Oxidant SystemChemoselectivity (Sulfoxide : Sulfone)Reaction TimeTemp.Boc StabilityEnvironmental / Safety Profile
NaIO4​ (aq. MeOH) Excellent (>99:1)12 - 15 h0 °C to RTExcellentModerate (Generates iodate waste)
mCPBA (DCM) Moderate (Requires exact stoichiometry)1 - 2 h-78 °C to 0 °CGood (at low temp)Poor (Shock sensitive, atom-inefficient)
H2​O2​ / HFIP Excellent (>95:5)1 - 3 hRTExcellentExcellent (Green, water byproduct)

Reaction Pathway & Decision Logic Visualizations

ReactionPathway Thioether 1-Boc-3-(methylthio)piperidine (Nucleophilic) Sulfoxide 1-Boc-3-(methylsulfinyl)piperidine (Target Product) Thioether->Sulfoxide k1 (Fast) Electrophilic [O] Sulfone 1-Boc-3-(methylsulfonyl)piperidine (Over-oxidation) Sulfoxide->Sulfone k2 (Slow/Fast) Depends on Oxidant

Caption: Kinetic pathway of thioether oxidation highlighting the critical k1 vs k2 control point.

DecisionTree Start Select Oxidation Protocol Q1 Is absolute chemoselectivity more critical than speed? Start->Q1 Q2 Are you prioritizing Green Chemistry / Scale-up? Q1->Q2 No NaIO4 Protocol A: NaIO4 (Highly Selective, Slow) Q1->NaIO4 Yes HFIP Protocol B: H2O2 / HFIP (Green, Fast, Selective) Q2->HFIP Yes mCPBA Protocol C: mCPBA (Fast, Requires Cryo) Q2->mCPBA No (Need rapid analytical standard)

Caption: Decision matrix for selecting the optimal sulfoxidation protocol based on project needs.

Experimental Protocols

Protocol A: High-Fidelity Oxidation using Sodium Periodate ( NaIO4​ )

This protocol is the gold standard for avoiding sulfone formation, ideal for early-stage discovery where yield and purity supersede reaction speed[2].

Reagents:

  • 1-Boc-3-(methylthio)piperidine (1.0 equiv, e.g., 5.0 mmol, 1.15 g)

  • Sodium metaperiodate ( NaIO4​ ) (1.05 equiv, 5.25 mmol, 1.12 g)

  • Methanol / Deionized Water (1:1 v/v, 25 mL)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaIO4​ (1.12 g) in 12.5 mL of deionized water.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Addition: Dissolve 1-Boc-3-(methylthio)piperidine (1.15 g) in 12.5 mL of methanol. Add this solution dropwise to the aqueous NaIO4​ solution over 15 minutes to prevent localized heating.

  • Reaction: Remove the ice bath and allow the heterogeneous mixture to stir at room temperature for 12–15 hours. A white precipitate of sodium iodate ( NaIO3​ ) will form as the reaction progresses.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 1:1, visualizing with KMnO4​ stain). The sulfoxide will appear significantly more polar (lower Rf) than the thioether.

  • Workup: Filter the suspension through a pad of Celite to remove the NaIO3​ precipitate. Wash the filter cake with dichloromethane (DCM, 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with DCM ( 3×20 mL).

  • Isolation: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 1-Boc-3-(methylsulfinyl)piperidine. Purify via flash chromatography if necessary to separate diastereomers.

Protocol B: Modern Green Oxidation using H2​O2​ / HFIP

This protocol leverages solvent-caging effects to provide a rapid, atom-economical, and highly selective oxidation. It is highly recommended for scale-up and process chemistry[4].

Reagents:

  • 1-Boc-3-(methylthio)piperidine (1.0 equiv, 5.0 mmol, 1.15 g)

  • Aqueous Hydrogen Peroxide (30% w/w) (1.1 equiv, 5.5 mmol, ~0.56 mL)

  • Hexafluoro-2-propanol (HFIP) (10 mL)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1-Boc-3-(methylthio)piperidine (1.15 g) in 10 mL of HFIP.

  • Oxidation: While stirring at room temperature, add 30% aqueous H2​O2​ (0.56 mL) dropwise over 5 minutes.

  • Reaction: Stir the solution at room temperature. The reaction is typically complete within 1 to 2 hours due to the activating nature of HFIP.

  • Quenching (CRITICAL SAFETY STEP): Once TLC or LC-MS indicates complete consumption of the starting material, quench the unreacted peroxides by adding 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Stir vigorously for 15 minutes. Never concentrate peroxide-containing solutions directly.

  • Extraction: Dilute the mixture with Ethyl Acetate (30 mL) and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with additional Ethyl Acetate ( 2×15 mL).

  • Isolation: Combine the organic extracts, wash with saturated aqueous NaHCO3​ (20 mL) and brine (20 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure. The HFIP is volatile (bp ~58 °C) and is easily removed, leaving the highly pure sulfoxide product.

References

  • Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers Source: PMC (National Institutes of Health) URL:[Link]

  • A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives Source: PMC (National Institutes of Health) URL:[Link]

  • Evaluation of H2O2/HFIP as a convenient sulfoxidation reagent for boronate containing thioethers Source: Canadian Science Publishing URL:[Link]

  • Working with Hazardous Chemicals - Organic Syntheses (Sodium Periodate Protocol) Source: Organic Syntheses URL:[Link]

  • Linear Oligosulfoxides: Synthesis and Solubility Studies Source: PMC (National Institutes of Health) URL:[Link]

Sources

Application Notes and Protocols for Tert-butyl 3-(methylthio)piperidine-1-carboxylate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery, the piperidine scaffold remains a privileged structure, forming the core of numerous therapeutic agents. Its three-dimensional architecture allows for precise spatial orientation of functional groups, which is critical for optimizing interactions with biological targets. Tert-butyl 3-(methylthio)piperidine-1-carboxylate emerges as a particularly valuable building block, combining the desirable piperidine core with a versatile methylthio (-SCH₃) group. This thioether functionality serves as a latent coupling handle for the strategic introduction of diverse molecular fragments through transition metal-catalyzed cross-coupling reactions.

The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the piperidine nitrogen, preventing its interference in subsequent reactions and enhancing the compound's solubility in common organic solvents.[1] Its facile removal under mild acidic conditions provides a straightforward route to the final deprotected amine, a common requirement in pharmaceutical development.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of tert-butyl 3-(methylthio)piperidine-1-carboxylate in desulfurative cross-coupling reactions, offering detailed protocols and mechanistic insights.

The Synthetic Utility of the C-S Bond in Cross-Coupling

Traditionally, organohalides have been the workhorses of cross-coupling chemistry. However, the activation of carbon-sulfur (C-S) bonds has gained significant traction as a powerful alternative. Thioethers are often more stable, less toxic, and in some cases, more readily available than their halide counterparts. The development of nickel- and palladium-based catalytic systems capable of cleaving the inert C-S bond has opened new avenues for molecular construction.[3][4]

The methylthio group in tert-butyl 3-(methylthio)piperidine-1-carboxylate can be activated by a low-valent transition metal catalyst (typically Ni(0) or Pd(0)), which inserts into the C-S bond in an oxidative addition step. The resulting organometallic intermediate can then participate in various coupling reactions, effectively replacing the methylthio group with a new carbon-carbon or carbon-heteroatom bond.

Proposed Synthesis of Tert-butyl 3-(methylthio)piperidine-1-carboxylate

Synthesis_Workflow cluster_0 Synthetic Pathway Start Commercially Available Starting Material Step1 Introduction of Thiol Group Start->Step1 e.g., Mitsunobu reaction with thioacetic acid Step2 Methylation Step1->Step2 Base and Methyl Iodide Step3 Boc Protection Step2->Step3 Boc₂O, Base Product Tert-butyl 3-(methylthio)piperidine-1-carboxylate Step3->Product

Caption: Proposed synthetic workflow for the target compound.

This proposed synthesis leverages well-established transformations in organic chemistry to afford the desired product.

Application in Nickel-Catalyzed Desulfurative Suzuki-Type Coupling

Nickel catalysis is particularly effective for the activation of C-S bonds in thioethers.[4] The following protocol is a proposed method for the Suzuki-type coupling of tert-butyl 3-(methylthio)piperidine-1-carboxylate with an arylboronic acid.

Mechanistic Rationale

The catalytic cycle is believed to initiate with the reduction of a Ni(II) precatalyst to the active Ni(0) species. This is followed by the oxidative addition of the Ni(0) into the C-S bond of the piperidine substrate. The resulting Ni(II) intermediate then undergoes transmetalation with the boronic acid (activated by a base). The final step is reductive elimination, which forms the C-C bond and regenerates the Ni(0) catalyst.

Suzuki_Mechanism Ni0 Ni(0)Lₙ OA Oxidative Addition Ni0->OA R-SMe NiII_thio R-Ni(II)(SMe)Lₙ OA->NiII_thio Transmetalation Transmetalation NiII_thio->Transmetalation ArB(OH)₂ Base NiII_aryl R-Ni(II)(Ar)Lₙ Transmetalation->NiII_aryl RE Reductive Elimination NiII_aryl->RE RE->Ni0 Catalyst Regeneration Product R-Ar RE->Product

Caption: Generalized mechanism for Ni-catalyzed desulfurative Suzuki coupling.

Experimental Protocol: Suzuki-Type Coupling

Materials:

  • Tert-butyl 3-(methylthio)piperidine-1-carboxylate

  • Arylboronic acid

  • NiCl₂·glyme (Nickel(II) chloride dimethoxyethane complex)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add NiCl₂·glyme (5 mol%) and dppf (10 mol%).

  • Add tert-butyl 3-(methylthio)piperidine-1-carboxylate (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst NiCl₂·glymeCommon and effective nickel precatalyst.[4]
Ligand dppfBidentate phosphine ligand that stabilizes the nickel center.[4]
Base K₃PO₄Strong, non-nucleophilic base to facilitate transmetalation.
Solvent 1,4-dioxaneHigh-boiling aprotic solvent suitable for cross-coupling.
Temperature 100-120 °CSufficient thermal energy to promote C-S bond cleavage.

Application in Palladium-Catalyzed Desulfurative C-N Coupling (Buchwald-Hartwig Type)

While nickel is often preferred for C-S bond activation, palladium catalysts can also be employed, particularly in the context of C-N bond formation.[6] This proposed protocol outlines a Buchwald-Hartwig type amination using tert-butyl 3-(methylthio)piperidine-1-carboxylate and a primary or secondary amine.

Mechanistic Considerations

The mechanism is analogous to the Suzuki coupling, involving oxidative addition of the palladium(0) catalyst to the C-S bond. The resulting palladium(II) intermediate then undergoes a base-mediated reaction with the amine coupling partner, followed by reductive elimination to form the C-N bond and regenerate the catalyst.

Experimental Protocol: Buchwald-Hartwig Type Amination

Materials:

  • Tert-butyl 3-(methylthio)piperidine-1-carboxylate

  • Amine (primary or secondary)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and RuPhos (5 mol%) to a dry Schlenk tube.

  • Add tert-butyl 3-(methylthio)piperidine-1-carboxylate (1.0 equiv.), the amine (1.2 equiv.), and NaOtBu (1.5 equiv.).

  • Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).

  • Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃A common and reliable Pd(0) source.
Ligand RuPhosA bulky, electron-rich biarylphosphine ligand effective for C-N coupling.
Base NaOtBuStrong, non-nucleophilic base essential for the amination step.
Solvent TolueneA common high-boiling solvent for Buchwald-Hartwig reactions.
Temperature 100-110 °CPromotes both C-S activation and C-N bond formation.

Safety and Handling

Tert-butyl 3-(methylthio)piperidine-1-carboxylate and related Boc-protected piperidines should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[7][8] Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[9]

  • Nickel Catalysts: Many nickel compounds are suspected carcinogens and should be handled with extreme care.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. They should be handled under an inert atmosphere.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

Tert-butyl 3-(methylthio)piperidine-1-carboxylate is a promising and versatile building block for the synthesis of complex piperidine-containing molecules. The methylthio group serves as an effective handle for desulfurative cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The proposed nickel-catalyzed Suzuki-type and palladium-catalyzed Buchwald-Hartwig-type protocols provide a solid foundation for researchers to explore the utility of this reagent in their synthetic endeavors. The mild reaction conditions and the stability of the Boc-protecting group make this an attractive strategy for late-stage functionalization in drug discovery programs.

References

  • McKay, A. et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. Available at: [Link]

  • Ichiishi, N., Malapit, C. A., Woźniak, Ł., & Sanford, M. S. (2018). Palladium- and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers. Organic Letters. Available at: [Link]

  • McKay, A. et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PubMed. Available at: [Link]

  • McKay, A. et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. The University of Melbourne. Available at: [Link]

  • Ichiishi, N., Malapit, C. A., Woźniak, Ł., & Sanford, M. S. (2017). Palladium- and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers. Organic Letters. Available at: [Link]

  • Ichiishi, N., Malapit, C. A., Woźniak, Ł., & Sanford, M. S. (2018). Palladium and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers. PMC. Available at: [Link]

  • Kuzmin, J. et al. (2026). Electroreductive Desulfurative Transformations with Thioethers as Alkyl Radical Precursors. Google Search.
  • Kuzmin, J. et al. (2023). Electroreductive Desulfurative Transformations with Thioethers as Alkyl Radical Precursors. Angewandte Chemie International Edition.
  • Shenvi Lab. Nickel – A Brief History and Modern Application. Available at: [Link]

  • Molander, G. A., & Dreher, S. D. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates. Organic Letters. Available at: [Link]

  • Jamison, T. F. et al. (2025). Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light. ChemRxiv. Available at: [Link]

  • Ubigene. (n.d.). MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf. Available at: [Link]

  • Wang, C. et al. (2025). Synthesis of Thioethers via Nickel-Catalyzed Cross-Coupling of Aryl Halides with Ketene Dithioacetal. PubMed. Available at: [Link]

  • Li, Z. et al. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters. Available at: [Link]

  • Kuzmin, J. et al. (n.d.). 1 Electroreductive Desulfurative Transformations with Thioethers as Alkyl Radical Precursors. ResearchGate. Available at: [Link]

  • Zhu, P. et al. (2024). Nickel-Catalyzed Desulfurative Cross-Coupling of Aryl Iodides with Heteroaromatic Thioethers via C-S Bond Cleavage. Organic Chemistry Portal. Available at: [Link]

  • Molander, G. A., & Dreher, S. D. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. PMC. Available at: [Link]

  • Fleischer, I. et al. (n.d.). Nickel Catalyzed Cross Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols. ResearchGate. Available at: [Link]

  • Feng, B. et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]

  • University of Rochester. (n.d.). Oxidative Addition. Available at: [Link]

  • Kuzmin, J. et al. (n.d.). Electroreductive Desulfurative Transformations with Thioethers as Alkyl Radical Precursors. ChemRxiv. Available at: [Link]

  • SciELO México. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Available at: [Link]

  • Cundari, T. R. et al. (n.d.). Oxidative Addition of N−C and N−H Bonds to Zerovalent Nickel, Palladium, and Platinum. Inorganic Chemistry. Available at: [Link]

  • Zhu, D.-D., & Shi, L. (2018). Ni-Catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents via C-S bond cleavage. Chemical Communications. Available at: [Link]

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. Available at: [Link]

  • Schou, M. (2014). Development of palladium-catalyzed desulfinative coupling reactions. Library and Archives Canada. Available at: [Link]

  • Wang, C. et al. (n.d.). Palladium catalyzed desulfurative coupling of allyl sulfides with organoboronic acids. Organic Chemistry Frontiers. Available at: [Link]

  • Vicic, D. A. et al. (2016). Oxidative C–C Bond Formation Reactivity of Organometallic Ni(II), Ni(III), and Ni(IV) Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2023). 1.26: Oxidative Addition/Reductive Elimination. Available at: [Link]

  • Zhang, X. et al. (2025). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Fleischer, I. et al. (n.d.). Nickel Catalyzed C–S Cross Coupling of Sterically Hindered Aryl Triflates with Alkyl Thiols. ChemRxiv. Available at: [Link]

  • Nova, A. et al. (2024). A Comparison of β–Phenyl Elimination in Nickel and Palladium Alkyl Complexes: A Potentially Relevant Process in the Mizoroki–Heck Reaction. MDPI. Available at: [Link]

  • Hein, J. E. et al. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of California, Merced. Available at: [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

Sources

Reaction Conditions for Nucleophilic Substitution on 1-Boc-3-Substituted Piperidines: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the piperidine ring at the 3-position via nucleophilic substitution ( SN​2 ) is a cornerstone transformation in modern medicinal chemistry. 1-Boc-3-substituted piperidines are critical chiral building blocks in the synthesis of blockbuster therapeutics, including dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin, Linagliptin)[1][2] and Bruton's tyrosine kinase (BTK) inhibitors (e.g., Ibrutinib)[3][4].

However, the 3-position of the piperidine ring presents unique steric and electronic challenges compared to the more accessible 4-position. This application note provides an authoritative guide to the mechanistic principles, parameter optimization, and validated protocols for executing high-yielding, stereoinvertive nucleophilic substitutions on 1-Boc-3-piperidyl sulfonates.

Mechanistic Principles & Causality

Conformational Dynamics and Steric Hindrance

The piperidine ring predominantly adopts a chair conformation. When a bulky tert-butoxycarbonyl (Boc) group is attached to the nitrogen, it exerts significant steric bulk, often preferring an equatorial orientation. For an SN​2 reaction to occur at the C3 position, the incoming nucleophile must approach anti-periplanar to the leaving group (e.g., mesylate or tosylate). If the leaving group is axial, the nucleophile must attack from the equatorial trajectory, which forces it to navigate the steric shielding of the adjacent N-Boc group and axial protons. Consequently, reactions at the 3-position require higher activation energies (elevated temperatures) and highly reactive nucleophiles compared to standard primary or unhindered secondary alkyl halides.

The Critical Role of the N-Boc Protecting Group

While the primary function of the Boc group is to protect the secondary amine from reacting, its electronic properties are mechanistically vital. In N-alkyl piperidines with a leaving group at the 3-position, the nitrogen lone pair can intramolecularly attack the C3 carbon, forming a highly reactive bicyclic aziridinium intermediate. Subsequent nucleophilic attack on this intermediate leads to a mixture of rearranged products.

The Boc group, being a carbamate, delocalizes the nitrogen lone pair into its carbonyl π -system via resonance. This electron-withdrawing effect drastically reduces the nucleophilicity of the piperidine nitrogen, effectively suppressing neighboring group participation (NGP) and ensuring the reaction proceeds cleanly via an intermolecular SN​2 pathway[1].

Stereospecificity and Walden Inversion

Because the reaction proceeds via a concerted SN​2 mechanism, complete Walden inversion of the stereocenter occurs. For example, the synthesis of the active (R)-enantiomer of Ibrutinib necessitates starting with (S) -1-Boc-3-hydroxypiperidine. Activation to the (S) -mesylate followed by nucleophilic attack by the pyrazolo[3,4-d]pyrimidine core yields the required (R) -configuration[3][4].

G SM (S)-1-Boc-3-hydroxypiperidine (Starting Material) Act Activation MsCl, DIPEA, DCM, 0°C SM->Act Int (S)-1-Boc-3-piperidyl mesylate (Activated Intermediate) Act->Int Sulfonylation Sub SN2 Substitution Nucleophile, NaH, DMF, 80°C Int->Sub Nucleophilic Attack Prod (R)-1-Boc-3-substituted piperidine (Inverted Stereocenter) Sub->Prod Stereochemical Inversion

Workflow of SN2 substitution on 1-Boc-3-hydroxypiperidine with stereochemical inversion.

Optimization of Reaction Parameters

  • Leaving Group: Methanesulfonate (mesylate, -OMs) is generally preferred over p-toluenesulfonate (tosylate, -OTs) due to higher atom economy and easier removal of byproducts during aqueous workup[5].

  • Solvent: Polar aprotic solvents are mandatory to stabilize the transition state of the SN​2 reaction without solvating the nucleophile too tightly. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are optimal[4].

  • Base: The choice of base depends on the nucleophile. For relatively acidic heterocyclic amines (e.g., pyrazoles, uracils), strong bases like Sodium Hydride (NaH) are used to generate the highly nucleophilic sodium salt[4][5]. For primary aliphatic amines, weaker bases like Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) are sufficient[1].

Quantitative Data Summary

The following table summarizes established conditions for nucleophilic substitution on 1-Boc-3-hydroxypiperidine derivatives based on process chemistry literature[1][4][5].

SubstrateLeaving GroupNucleophileBase / SolventTemp (°C)Yield (%)Target Application
(S)-1-Boc-3-OH-piperidineMesylate (-OMs)Pyrazolo[3,4-d]pyrimidineNaH / DMF80 °C75–85%Ibrutinib intermediate
(S)-1-Boc-3-OH-piperidineTosylate (-OTs)Pyrazolo[3,4-d]pyrimidine K2​CO3​ / DMF80 °C70–80%Ibrutinib intermediate
Racemic 1-Boc-3-OH-pipMesylate (-OMs)Primary Aliphatic Amines K2​CO3​ / MeCNReflux65–75%DPP-4 inhibitors

Experimental Protocols

Protocol A: Synthesis of (S)-1-Boc-3-piperidyl mesylate (Activation)

This protocol converts the stable alcohol into a highly reactive electrophile. The use of DIPEA prevents acid-catalyzed Boc deprotection.

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve (S) -1-Boc-3-hydroxypiperidine (1.0 equiv, e.g., 5.0 g, 24.9 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv, 49.8 mmol). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated in the next step, preventing premature Boc cleavage[5].

  • Activation: Cool the reaction mixture to 0–5 °C using an ice bath. Dropwise, add Methanesulfonyl chloride (MsCl, 1.1 equiv, 27.4 mmol) over 15 minutes[5]. Causality: The reaction is highly exothermic; strict temperature control prevents elimination (E2) side reactions that would yield the desaturated piperidine.

  • Reaction: Remove the ice bath and stir at room temperature for 2–3 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 1:1). The product is UV-inactive but stains strongly with Phosphomolybdic acid (PMA). The reaction is complete when the starting material spot is entirely consumed.

  • Workup (Self-Validating): Quench the reaction with saturated aqueous NaHCO3​ (50 mL). Separate the phases. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove residual DIPEA, followed by brine (30 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation: The resulting product should be a viscous pale-yellow oil or low-melting solid. IR spectroscopy will show the complete disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of strong sulfonate S=O stretches (~1350 and 1175 cm⁻¹).

Protocol B: Stereoinvertive SN​2 Substitution with a Heterocyclic Amine

This protocol details the critical coupling step, utilizing NaH to maximize the nucleophilicity of the heterocyclic core, ensuring successful attack at the sterically hindered 3-position.

  • Deprotonation: In a flame-dried flask under nitrogen, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF (5 volumes relative to substrate). Cool to 0 °C.

  • Nucleophile Activation: Carefully add the heterocyclic nucleophile (e.g., 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, 1.0 equiv) portionwise.

    • Self-Validation Check: Immediate evolution of hydrogen gas ( H2​ ) must be observed. If bubbling does not occur, the NaH has degraded (likely to NaOH/Na2CO3 due to moisture), and the reaction will fail. Stir for 30 minutes until gas evolution ceases[4].

  • Substitution: Dissolve the (S) -1-Boc-3-piperidyl mesylate (1.1 equiv, from Protocol A) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 80 °C for 12–16 hours[4]. Causality: The elevated temperature is mandatory to overcome the steric hindrance of the adjacent axial protons and the N-Boc group during the equatorial SN​2 trajectory.

  • In-Process Control (IPC): Monitor via LC-MS. The product mass ( [M+H]+ ) should be the dominant peak, with the stereocenter inverted to the (R) -configuration.

  • Workup: Cool the mixture to room temperature and carefully quench with ice water to destroy unreacted NaH. Extract the aqueous mixture with Ethyl Acetate (EtOAc, 3 x 50 mL).

  • DMF Removal (Critical Step): Wash the combined EtOAc layers with 5% aqueous Lithium Chloride (LiCl) solution (3 x 50 mL). Causality: Copious washing with aqueous LiCl is highly effective at partitioning residual DMF out of the organic phase, preventing solvent contamination during crystallization. Wash with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography or recrystallization depending on the specific product properties.

References

  • Application of (S)-1-Boc-3-aminopiperidine in Alogliptin Synthesis: A Detailed Guide. Benchchem.
  • 1-Boc-3-aminopiperidine in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Application Notes. Benchchem.
  • ONKOLİTİK İLAÇ AKTİF MADDESİ İBRUTİNİB İÇİN YENİ SENTEZ YÖNTEMİ GELİŞTİRİLMESİ. Atatürk Üniversitesi.
  • Preparation method of Ibrutinib intermediate. Patsnap.
  • CN105820168A - Preparation method of Ibrutinib intermediate. Google Patents.

Sources

Application Note: Solvent Selection and Handling Protocols for Tert-butyl 3-(methylthio)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 3-(methylthio)piperidine-1-carboxylate (commonly known as 1-Boc-3-(methylthio)piperidine, CAS: 1851207-82-3[1]) is a highly versatile, lipophilic intermediate frequently utilized in medicinal chemistry and drug development. The presence of both a bulky tert-butoxycarbonyl (Boc) protecting group and a methylthio ether linkage dictates a highly specific physicochemical profile. This application note provides drug development professionals and synthetic chemists with an authoritative guide to solvent selection, grounded in the molecule's structural thermodynamics, alongside self-validating protocols for extraction and deprotection workflows.

Physicochemical Profiling & Causality: The "Why" Behind Solvent Compatibility

To optimize reactions, extractions, and purifications, one must understand the causality behind the molecule's solubility profile. The solubility of this compound is governed by three distinct structural domains:

  • The Boc (tert-butoxycarbonyl) Group: The introduction of the bulky, nonpolar Boc group significantly increases the lipophilicity of the parent piperidine amine[2]. By masking the polar secondary amine, the molecule loses its primary hydrogen-bond donor capacity. This drives exceptional solubility in chlorinated solvents, esters, and ethers[3].

  • The Methylthio (-S-CH₃) Group: Unlike hydroxylated analogs (e.g., N-Boc-4-hydroxypiperidine, which retains mixed polarity[4]), the thioether is highly hydrophobic. Sulfur is larger and more polarizable than oxygen, which enhances London dispersion forces. This makes the compound highly miscible with moderately polar to non-polar organic solvents but renders it completely insoluble in aqueous media. Crucial Handling Note: Thioethers are susceptible to oxidation (forming sulfoxides or sulfones). Solvents prone to peroxide formation (like uninhibited Tetrahydrofuran or Diethyl Ether) must be strictly avoided or freshly distilled prior to use.

  • The Piperidine Core: The saturated heterocyclic ring provides a rigid, hydrophobic framework that further suppresses aqueous solubility while promoting dissolution in aliphatic and aromatic hydrocarbons.

Quantitative & Qualitative Solubility Data

Based on the established behavior of structurally analogous Boc-protected piperidines[3][4][5], the following table summarizes the solvent compatibility matrix for 1-Boc-3-(methylthio)piperidine.

Solvent ClassRepresentative SolventsExpected SolubilityCausality & Application Notes
Chlorinated Dichloromethane (DCM), ChloroformHighly Soluble (>100 mg/mL)Strong affinity for the lipophilic Boc group[2]. Ideal for extraction and deprotection.
Esters Ethyl Acetate (EtOAc)Highly Soluble (>100 mg/mL)Excellent dipole-dipole interaction with the carbamate moiety. Primary choice for liquid-liquid extraction.
Ethers Tetrahydrofuran (THF), MTBEHighly Soluble (>100 mg/mL)Good solvation of the piperidine core. Must use peroxide-free grades to prevent thioether oxidation.
Alcohols Methanol (MeOH), Ethanol (EtOH)Soluble (>50 mg/mL)Protic solvents can solvate the carbamate oxygen[5]. Useful for crystallization or transfer.
Polar Aprotic DMF, DMSOSoluble (>50 mg/mL)High dielectric constants dissolve the molecule well, but high boiling points make solvent removal difficult.
Hydrocarbons Hexane, Heptane, TolueneModerately Soluble (10-50 mg/mL)The bulky tert-butyl group drives solubility here[2]. Used primarily as an anti-solvent or in chromatography gradients.
Aqueous Water, PBS buffersInsoluble (<1 mg/mL)Lack of H-bond donors and high lipophilicity prevent hydration[4].

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems . They include built-in physical or chemical cues that allow the scientist to verify the success of the step in real-time, ensuring high-fidelity results.

Protocol A: Liquid-Liquid Extraction (Aqueous Workup)

Because 1-Boc-3-(methylthio)piperidine is highly lipophilic and water-insoluble, liquid-liquid extraction is the optimal method for isolating the compound from crude reaction mixtures (e.g., post-Boc protection or post-alkylation).

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Quenching/Washing: Add an equal volume of deionized water to quench water-soluble byproducts. Transfer to a separatory funnel and invert gently to avoid emulsion.

  • Phase Separation & Self-Validation:

    • Self-Validation Check: Observe the phase boundary. A sharp, distinct line indicates successful partitioning. If a milky emulsion forms (a common causality of piperidine derivatives acting as mild surfactants), add 5-10 mL of saturated aqueous NaCl (brine). The sudden increase in aqueous ionic strength forces the lipophilic product into the organic phase, instantly clarifying the boundary.

  • Extraction: Isolate the organic phase. Back-extract the aqueous phase once with a half-volume of fresh organic solvent to ensure quantitative recovery.

  • Drying: Combine the organic layers and wash once with brine to remove residual dissolved water. Dry over anhydrous Sodium Sulfate (Na₂SO₄).

    • Self-Validation Check: The Na₂SO₄ should flow freely like sand when swirled. If it clumps heavily, water is still present; add more desiccant.

  • Concentration: Filter off the desiccant and concentrate the filtrate in vacuo to yield the crude product.

G Start Crude Reaction Mixture (Containing Product) Partition Add DCM/EtOAc & H2O (Phase Separation) Start->Partition AqPhase Aqueous Phase (Discard or Back-extract) Partition->AqPhase Polar impurities OrgPhase Organic Phase (Contains Lipophilic Product) Partition->OrgPhase Target compound Wash Wash with Brine (Breaks Emulsions/Removes H2O) OrgPhase->Wash Dry Dry over anhydrous Na2SO4 (Filter off solid) Wash->Dry Concentrate Concentrate in vacuo (Yields pure/crude product) Dry->Concentrate

Caption: Workflow for the liquid-liquid extraction of 1-Boc-3-(methylthio)piperidine.

Protocol B: Acidic Boc-Deprotection

The primary reactivity of a Boc-protected amine is its cleavage under acidic conditions[2]. The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which decarboxylates to yield the free amine[2].

Step-by-Step Methodology:

  • Solvation: Dissolve 1-Boc-3-(methylthio)piperidine in anhydrous Dichloromethane (DCM) to create a 0.2 M solution. DCM is chosen because it does not react with strong acids and perfectly solvates both the starting material and the intermediate salts.

  • Reagent Addition: Place the flask in an ice bath (0 °C). Slowly add Trifluoroacetic Acid (TFA) dropwise until the solvent ratio is approximately 1:1 (DCM:TFA).

  • Reaction Monitoring & Self-Validation:

    • Self-Validation Check (Visual): Upon addition of TFA, effervescence (bubbling) will occur. This is the stoichiometric release of Carbon Dioxide (CO₂) and Isobutylene gas. The reaction is mechanistically complete when gas evolution entirely ceases at room temperature.

    • Self-Validation Check (Analytical): Spot the reaction on a TLC plate. The starting material (Boc-protected) will migrate rapidly in a 3:1 Hexane:EtOAc system. The product (free amine TFA salt) will stay on the baseline. Stain with Iodine or Phosphomolybdic Acid (PMA), as the free amine will now react differently than the protected precursor.

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA, yielding 3-(methylthio)piperidine as a TFA salt.

G Reactant 1-Boc-3-(methylthio)piperidine (Lipophilic) Reagent TFA in DCM (1:1) (Acidic Cleavage) Reactant->Reagent Intermediate Protonated Carbamate Intermediate Reagent->Intermediate Products 3-(methylthio)piperidine (TFA salt) + CO2 (gas) + Isobutylene (gas) Intermediate->Products Decarboxylation

Caption: Mechanistic pathway for the acidic deprotection of the Boc group.

References

  • Fisher Scientific. "(R)-3-(Boc-amino)piperidine, 97%." Fisher Scientific. URL:[Link]

  • ChemBK. "1-Boc-piperidine, N-(tert-Butoxycarbonyl)piperidine." ChemBK. URL:[Link]

  • Accela ChemBio. "1-Boc-3-(methylthio)piperidine (CAS: 1851207-82-3)." Accela ChemBio. URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield of Tert-butyl 3-(methylthio)piperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 3-(methylthio)piperidine-1-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing tert-butyl 3-(methylthio)piperidine-1-carboxylate (also known as 1-Boc-3-(methylthio)piperidine). The standard synthetic route involves a two-step sequence: activation of tert-butyl 3-hydroxypiperidine-1-carboxylate via mesylation, followed by a bimolecular nucleophilic substitution (SN2) using sodium thiomethoxide (NaSMe)[1]. Because the 3-position of the piperidine ring is sterically hindered and highly prone to elimination, achieving high yields requires precise control over reaction kinetics, solvent selection, and workup conditions[2].

Section 1: Reaction Pathway & Competing Mechanisms

G A 1-Boc-3-piperidinol (Starting Material) B 1-Boc-3-(methylsulfonyloxy) piperidine (Mesylate Intermediate) A->B MsCl, Et3N, DMAP CH2Cl2, 0°C C tert-Butyl 3-(methylthio) piperidine-1-carboxylate (Target Product) B->C NaSMe, DMF SN2 Pathway (25°C) D 1-Boc-1,2,5,6-tetrahydro pyridine (E2 Elimination Byproduct) B->D NaSMe E2 Pathway (Heat) E Sulfoxide/Sulfone (Oxidation Byproduct) C->E O2 / Air Exposure (Workup/Storage)

Synthesis workflow of 1-Boc-3-(methylthio)piperidine highlighting SN2 and competing side reactions.

Section 2: Quantitative Data - Solvent and Temperature Effects on Yield

The competition between SN2 (substitution) and E2 (elimination) is the primary yield-limiting factor. The table below summarizes how solvent polarity and temperature dictate the product distribution during the thioetherification step[2].

Solvent SystemTemperatureNucleophile/BaseRatio (SN2 : E2)Isolated Yield (%)
THF (Less Polar)65 °C (Reflux)NaSMe (2.0 eq)35 : 65< 30%
DMF (Polar Aprotic)80 °CNaSMe (2.0 eq)55 : 4548%
DMF (Polar Aprotic)25 °CNaSMe (1.2 eq)92 : 884%
DMSO (Polar Aprotic)25 °CNaSMe (1.2 eq)95 : 587%

Section 3: Standard Operating Protocols

Protocol A: Mesylation of tert-Butyl 3-hydroxypiperidine-1-carboxylate Objective: Convert the secondary alcohol into a highly reactive mesylate leaving group[3].

  • Preparation: Dissolve 1.0 eq of tert-butyl 3-hydroxypiperidine-1-carboxylate in anhydrous CH2Cl2 (0.2 M) under a strict argon atmosphere.

  • Base Addition: Add 1.5 eq of anhydrous Triethylamine (Et3N) and 0.05 eq of 4-Dimethylaminopyridine (DMAP). Cool the mixture to 0 °C using an ice bath.

  • Activation: Dropwise add 1.2 eq of Methanesulfonyl chloride (MsCl) over 15 minutes. Causality note: Dropwise addition prevents thermal spikes that can lead to localized degradation or undesired chlorination.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material is entirely consumed.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with CH2Cl2, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Crucial: Use the crude mesylate immediately in Protocol B to prevent degradation[3].

Protocol B: SN2 Displacement with Sodium Thiomethoxide Objective: Nucleophilic substitution to form the thioether target[1].

  • Preparation: Dissolve the crude mesylate (from Protocol A) in anhydrous, degassed DMF (0.15 M) under a strict argon atmosphere.

  • Nucleophile Addition: Add 1.2 eq of Sodium thiomethoxide (NaSMe) as a solid in one portion at room temperature (25 °C).

  • Reaction: Stir the mixture at 25 °C for 4–6 hours. Causality note: Do not heat the reaction. Heating increases the kinetic energy of the system, allowing the activation energy barrier for the E2 elimination to be breached, leading to alkene formation[2].

  • Workup: Dilute the mixture with cold water to crash out the product, or extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with water (3x) to remove DMF, followed by a final brine wash.

  • Isolation: Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes:EtOAc gradient) to yield the pure thioether.

Section 4: Troubleshooting FAQs

Q1: I am observing a large amount of an alkene side-product (1-Boc-1,2,5,6-tetrahydropyridine). How can I favor substitution over elimination? A: The formation of the tetrahydropyridine alkene is a classic indicator that E2 elimination is outcompeting your desired SN2 substitution[2]. The 3-position of the piperidine ring is a secondary carbon, making it highly susceptible to both pathways. NaSMe is a strong nucleophile but also possesses moderate basicity. To resolve this:

  • Change the Solvent: Ensure you are using a strongly polar aprotic solvent like DMF or DMSO. These solvents selectively solvate the Na+ cation, leaving the SMe- anion "naked" and highly nucleophilic, which lowers the activation energy for SN2[2].

  • Lower the Temperature: Do not exceed room temperature (20–25 °C). Elevated temperatures exponentially increase the rate of the higher-entropy E2 elimination pathway.

Q2: My mesylation step (Protocol A) stalls at 70% conversion. Adding more MsCl doesn't help. What is the issue? A: Incomplete mesylation is typically caused by moisture in the reaction system or steric hindrance at the 3-position. Water readily hydrolyzes MsCl into methanesulfonic acid and HCl, destroying your reagent.

  • Solution: Ensure all glassware is flame-dried and solvents are strictly anhydrous. Furthermore, ensure you are using a catalytic amount (5 mol%) of DMAP. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that is vastly more susceptible to attack by the sterically hindered secondary alcohol than MsCl alone.

Q3: The final thioether product shows extra mass peaks (+16 Da and +32 Da) during LC-MS analysis after storage. What is happening? A: Alkyl thioethers are highly electron-rich and prone to spontaneous oxidation in the presence of atmospheric oxygen or trace peroxides, forming sulfoxides (+16 Da) and sulfones (+32 Da).

  • Solution: This is an environmental control issue. You must degas your extraction solvents (sparge with argon for 15 minutes) and avoid using old ethereal solvents (like THF or Diethyl Ether) during chromatography, as they accumulate peroxides. Store the final purified tert-butyl 3-(methylthio)piperidine-1-carboxylate under an argon blanket at -20 °C.

Q4: Does the stereochemistry of the piperidine ring invert during this process? A: Yes. If you are starting with an enantiomerically pure starting material (e.g., (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate), the SN2 displacement by the thiomethoxide anion will proceed via a classic backside attack. This results in a complete Walden inversion of the stereocenter, yielding the (R)-thioether product. Ensure your analytical methods (e.g., chiral HPLC or polarimetry) account for this inversion.

References

  • CSIR-NIScPR. "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid". niscpr.res.in.
  • Benchchem. "Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | 203503-03-1". benchchem.com.
  • AChemBlock. "(S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate 95% | CAS: 940890-90-4". achemblock.com.
  • Benchchem. "Benzyl 4-iodopiperidine-1-carboxylate|CAS 885275-00-3". benchchem.com.

Sources

Technical Support Center: Troubleshooting Aqueous Solubility for Tert-butyl 3-(methylthio)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of drug development and assay design. A recurring challenge in the laboratory is the aqueous insolubility of protected lipophilic intermediates. This guide is specifically engineered to troubleshoot and resolve solubility issues associated with Tert-butyl 3-(methylthio)piperidine-1-carboxylate .

Part 1: Root Cause Analysis (The "Why")

To solve a solubility issue, we must first understand the molecular mechanics preventing dissolution.

Unmodified piperidines are generally highly water-soluble because the unconjugated six-membered ring and the secondary nitrogen atom form strong coordinate hydrogen bonds with water molecules[]. However, your compound contains two significant modifications that destroy this aqueous compatibility:

  • The Methylthio Group: The addition of a thioether (-SCH₃) at the 3-position introduces a nonpolar, hydrophobic bulk to the ring.

  • The Boc Protecting Group: Protecting the secondary amine with a tert-butyloxycarbonyl (Boc) group fundamentally alters the molecule's physical properties. It eliminates the amine's hydrogen-bond donor capacity and introduces a massive, highly lipophilic tert-butyl moiety[2].

Because of these modifications, the compound exhibits an extremely high partition coefficient (LogP). It behaves as a highly lipophilic oil or low-melting solid that thermodynamically repels water, rendering it completely insoluble in standard aqueous buffers[2][3].

Part 2: Frequently Asked Questions (FAQs)

Q1: I added water directly to the compound and it formed a cloudy suspension that won't dissolve. Can I just heat it? A1: No. Heating is not a viable long-term solubilization strategy for this compound. While heating might temporarily melt the intermediate (Boc-protected amines often have low melting points), it will not overcome the thermodynamic incompatibility with water. The compound will rapidly precipitate, aggregate, or form an oil layer upon cooling back to room temperature or assay conditions.

Q2: My downstream application is a cell-based assay. How can I get this into solution without killing my cells? A2: Direct dissolution in aqueous buffers will fail. The standard approach is to prepare a highly concentrated primary stock in a water-miscible organic solvent like Dimethyl sulfoxide (DMSO)[4]. This stock is then serially diluted into your aqueous assay medium. You must ensure the final DMSO concentration remains below the toxicity threshold for your specific cell line (typically <0.5% to 1%)[4].

Q3: What if my biological assay cannot tolerate any organic solvents? A3: If organic co-solvents are strictly prohibited, you must use a molecular encapsulation strategy. Cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), feature a lipophilic inner cavity that can encapsulate the hydrophobic Boc and methylthio groups, while their hydrophilic exterior maintains true aqueous solubility without the use of organic solvents[4][5].

Part 3: Solubilization Decision Pathway

Use the following logical workflow to determine the best solubilization strategy for your specific experimental constraints.

Solubilization Start Solid Compound Tert-butyl 3-(methylthio) piperidine-1-carboxylate Q1 Is the Boc group required for the downstream assay? Start->Q1 Deprotect Protocol 3: Boc Deprotection (TFA/DCM) Q1->Deprotect No Q2 What is the organic solvent tolerance? Q1->Q2 Yes WaterSoluble Water-Soluble Amine TFA Salt Deprotect->WaterSoluble Cosolvent Protocol 1: DMSO Stock & Dilution (<1% Final DMSO) Q2->Cosolvent Tolerates <1% Organics Cyclodextrin Protocol 2: HP-β-CD Complexation (100% Aqueous) Q2->Cyclodextrin Strictly 0% Organics

Caption: Strategic decision tree for solubilizing Boc-protected piperidine intermediates.

Part 4: Quantitative Data & Solvent Compatibility

The table below summarizes the expected solubility profiles across different solvent systems to help you select the appropriate vehicle.

Solvent / SystemSolubility ProfileMechanism of SolubilizationDownstream Compatibility
Water / PBS (Direct) Insoluble (< 0.1 mg/mL)N/A (Thermodynamically unfavorable)N/A
100% DMSO Highly Soluble (> 50 mg/mL)Solvation of lipophilic Boc/methylthio groupsStock solutions; organic synthesis
1% DMSO in Aqueous Sparingly Soluble / MetastableCo-solvency (lowers dielectric constant)In vitro biological assays
10% HP-β-CD (Aqueous) Soluble (1 - 10 mg/mL)Host-guest inclusion complexationIn vivo dosing; sensitive cell assays
Water (Post-Deprotection) Highly Soluble (> 100 mg/mL)Ion-dipole interactions (Amine salt)Aqueous synthesis; salt-tolerant assays

Part 5: Experimental Protocols (Self-Validating Systems)

Every protocol below is designed with a built-in validation step to ensure you are working with a true solution, not a colloidal suspension that will generate false data.

Protocol 1: Co-solvency Dilution (DMSO to Aqueous)

Mechanism: DMSO acts as a powerful solvating agent for the bulky tert-butyl group and polar carbamate moiety[2]. By pre-dissolving the compound, you overcome the initial crystalline lattice energy, allowing kinetic dispersion into the aqueous phase[4].

  • Stock Preparation: Weigh the compound and dissolve it in 100% anhydrous DMSO to create a concentrated primary stock (e.g., 10 mM to 50 mM). Vortex until completely clear.

  • Aqueous Dilution: While vigorously vortexing your target aqueous buffer, add the DMSO stock dropwise. Ensure the final DMSO concentration does not exceed 1% (v/v).

  • Self-Validation (Turbidimetry): Measure the absorbance of the final solution at 600 nm using a UV-Vis spectrophotometer. An OD600​>0.05 indicates light scattering from micro-precipitates. If precipitation occurs, you must lower the final compound concentration.

Protocol 2: HP-β-CD Inclusion Complexation

Mechanism: The hydrophobic cavity of HP-β-CD forms a non-covalent dynamic inclusion complex with the lipophilic drug intermediate, shielding it from water while the cyclodextrin's hydroxyl groups interact with the aqueous bulk[5][6].

  • Carrier Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in pure water or buffer.

  • Complexation: Add the solid Tert-butyl 3-(methylthio)piperidine-1-carboxylate directly to the cyclodextrin solution.

  • Agitation: Stir vigorously or sonicate at room temperature for 12 to 24 hours to allow the thermodynamic equilibrium of the inclusion complex to establish.

  • Self-Validation (Filtration & HPLC): Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed solid. Analyze the filtrate via HPLC against a standard curve to determine the true, verified dissolved concentration.

Protocol 3: Boc Deprotection (Chemical Conversion)

Mechanism: If the Boc group is merely a synthetic placeholder, removing it restores the secondary amine. The free amine can be protonated in acidic media to form a highly water-soluble salt[2].

  • Dissolution: Dissolve the compound in Dichloromethane (DCM).

  • Acid Cleavage: Add Trifluoroacetic Acid (TFA) to achieve a 20% to 50% (v/v) final concentration. Stir at room temperature for 1-2 hours[2].

  • Isolation: Evaporate the volatiles under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the free amine TFA salt.

  • Self-Validation (LC-MS/TLC): Confirm the complete disappearance of the starting material via LC-MS (looking for the loss of the +100 Da Boc group) before dissolving the resulting salt in water.

BocDeprotection Step1 1. Dissolution (DCM Solvent) Step2 2. Acid Cleavage (20-50% TFA) Step1->Step2 Step3 3. Decarboxylation (-CO2, -tBu) Step2->Step3 Step4 4. Precipitation (Cold Ether) Step3->Step4 Step5 5. Solubilization (Aqueous Salt) Step4->Step5

Caption: Chemical workflow and mechanism for Boc deprotection yielding a water-soluble salt.

References

  • Benchchem - 2

  • BOC Sciences -

  • Benchchem - 4

  • PMC - NIH -5

  • Journal of Advanced Pharmacy Education & Research - 6

  • Echemi - 3

Sources

Technical Support Center: Troubleshooting & Optimizing Purification of 3-(Methylthio)piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-(methylthio)piperidine and its derivatives. As a bifunctional building block widely used in drug development, this intermediate presents unique purification challenges. It contains a highly basic secondary amine (prone to irreversible binding on acidic silica) and a nucleophilic thioether (susceptible to unwanted oxidation).

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity recovery.

Section 1: Quantitative Comparison of Purification Strategies

To select the most efficient purification route, consider the scale of your reaction and the nature of the impurities. The table below summarizes the quantitative performance of standard techniques.

Purification TechniqueTarget Impurities RemovedTypical RecoveryOptimal ScaleKey Advantage
Acid-Base Extraction Neutral and acidic organics80–98%> 1 g (Bulk)Rapid, solvent-efficient initial cleanup[1].
Standard Silica Flash (with Et₃N) Structurally similar byproducts70–85%< 5 gCost-effective; Et₃N prevents tailing[2].
Amine-Functionalized Silica Closely eluting basic isomers80–95%< 2 gEliminates need for basic mobile phase modifiers[3].
Vacuum Distillation High-boiling tars, colored impurities75–90%> 10 gBest for bulk free-base purification[4].
Section 2: Frequently Asked Questions & Troubleshooting (Q&A)

Q1: Why does my 3-(methylthio)piperidine streak heavily across the TLC plate and flash column, resulting in poor recovery? A: This is a classic acid-base interaction issue. Standard silica gel is decorated with weakly acidic silanol groups (Brønsted acids). The secondary amine in 3-(methylthio)piperidine is highly basic. When loaded onto the column, the amine becomes protonated and binds irreversibly to the negatively charged silanols, causing [5]. Solution: You must neutralize the stationary phase. Add 0.1% to 1% Triethylamine (Et₃N) or ammonium hydroxide to your mobile phase[2]. The Et₃N acts as a competing base, saturating the acidic silanol sites so your target compound can elute cleanly[6]. Alternatively, switch to an amine-functionalized silica column (e.g., KP-NH), which masks the silanols entirely[3].

Q2: My LC-MS analysis shows a +16 Da and +32 Da mass shift after concentrating my purified fractions. What happened? A: Your thioether group has oxidized. The methylthio moiety is highly nucleophilic and prone to electrophilic attack by oxygen or peroxides, leading to the formation of a[7]. This frequently occurs when fractions are concentrated from ethereal solvents (like THF or diethyl ether) that have accumulated trace peroxides, or when the free base is left exposed to atmospheric oxygen for prolonged periods[8]. Solution: Always use freshly distilled or peroxide-free solvents for chromatography. During solvent removal, keep the water bath temperature below 40°C. Store the final purified oil or solid under an inert atmosphere (Argon or Nitrogen) protected from light and heat[4].

Q3: I have a large-scale reaction (>10 g) and want to avoid chromatography entirely. How can I selectively isolate the piperidine intermediate? A: For bulk scale, a is the most efficient method[1]. By exploiting the basicity of the piperidine ring, you can protonate it with an aqueous acid, drawing it into the aqueous layer while neutral and acidic impurities remain in the organic phase[1]. After separating the layers, basifying the aqueous phase regenerates the free amine, which can then be back-extracted into a clean organic solvent[1].

Section 3: Mechanistic & Workflow Visualizations

DecisionTree Start Crude 3-(Methylthio)piperidine Scale Determine Scale & Purity Need Start->Scale Bulk Bulk Cleanup (>1g) Scale->Bulk Large Scale Fine Fine Purification (<1g) Scale->Fine Small Scale / High Purity AcidBase Acid-Base Extraction (Removes neutral/acidic impurities) Bulk->AcidBase Non-volatile impurities Distillation Vacuum Distillation (Removes volatiles) Bulk->Distillation Volatile impurities AmineSilica Amine-Functionalized Silica (No basic modifier needed) Fine->AmineSilica Budget allows StandardSilica Standard Silica Gel (Requires 1% Et3N modifier) Fine->StandardSilica Standard lab setup

Decision tree for selecting the optimal purification method based on scale and impurity profile.

Pitfalls Target 3-(Methylthio)piperidine Silica Bare Silica Gel (Acidic Silanols) Target->Silica Loaded onto Oxidant Air / Peroxides in Solvents Target->Oxidant Exposed to Streak Irreversible Binding / Tailing (Acid-Base Interaction) Silica->Streak Causes Sulfoxide Oxidation to Sulfoxide/Sulfone (+16 Da / +32 Da) Oxidant->Sulfoxide Causes Solution1 Add 0.1-1% Triethylamine (Et3N) Streak->Solution1 Prevented by Solution2 Use Peroxide-Free Solvents & Argon Sulfoxide->Solution2 Prevented by

Mechanistic pathways of common purification pitfalls and their corresponding chemical solutions.

Section 4: Self-Validating Experimental Protocols
Protocol A: Amine-Optimized Flash Chromatography

Purpose: High-resolution separation of 3-(methylthio)piperidine from structurally similar byproducts without irreversible silica binding[2].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate) and add exactly 1% (v/v) Triethylamine (Et₃N). Mix thoroughly.

  • Column Pre-treatment (Crucial): Flush the standard silica gel column with 3 column volumes (CV) of the Et₃N-modified solvent.

    • Validation: Collect a drop of the eluent and spot it on wet pH paper; it should read pH > 8, confirming the acidic silanols are neutralized.

  • Sample Loading: Dissolve the crude 3-(methylthio)piperidine in a minimum amount of dichloromethane (DCM). Load it evenly onto the column head.

  • Elution: Run the column using the Et₃N-modified mobile phase.

  • Fraction Analysis: Spot fractions on a TLC plate. Develop the plate in a chamber containing a small beaker of Et₃N to maintain a basic atmosphere. Visualize using a Ninhydrin stain. Causality: Ninhydrin selectively reacts with the secondary amine to form a distinct colored spot, confirming the presence of the piperidine core.

  • Concentration: Combine product-containing fractions. Evaporate under reduced pressure at < 40°C.

    • Validation: To ensure all Et₃N is removed, place the flask under high vacuum (0.1 mbar) for 2 hours until the characteristic fishy odor of Et₃N is completely gone.

Protocol B: General Acid-Base Extraction

Purpose: Bulk isolation of the basic piperidine derivative from neutral/acidic impurities[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M aqueous HCl. Shake vigorously and vent.

    • Causality: The HCl protonates the piperidine nitrogen, forming a water-soluble hydrochloride salt that migrates to the aqueous layer.

  • Phase Separation: Allow layers to separate. Drain the lower aqueous layer (containing your product) into a clean Erlenmeyer flask. Retain the organic layer (containing impurities).

  • Validation Check: Spot both layers on a TLC plate. The organic layer should show no product spots when stained with Ninhydrin.

  • Basification: Cool the aqueous layer in an ice bath (to prevent exothermic degradation). Slowly add 2 M NaOH dropwise with magnetic stirring.

    • Validation: Monitor with pH paper until the solution reaches pH > 12. The solution will likely turn cloudy as the free base 3-(methylthio)piperidine oils out.

  • Final Extraction: Extract the basified aqueous layer three times with fresh Dichloromethane (DCM).

  • Drying & Isolation: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base. Flush the flask with Argon before storage to prevent thioether oxidation.

Sources

Minimizing side reactions in the synthesis of methylthio-piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thioether Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic root causes of side reactions encountered during the synthesis of methylthio-piperidines.

Rather than simply providing a list of conditions, this guide deconstructs the causality behind experimental choices—empowering you to design self-validating workflows that inherently suppress elimination and oxidation pathways.

Module 1: Mechanistic Diagnostic Hub (Why Reactions Fail)

Q: Why am I seeing significant elimination (tetrahydropyridine formation) instead of the desired substitution when reacting 4-mesyloxy-piperidine with sodium methanethiolate? A: This is a classic competition between bimolecular nucleophilic substitution ( SN​2 ) and bimolecular elimination ( E2​ ). The 4-position of the piperidine ring is sterically hindered. While the methanethiolate anion ( CH3​S− ) is an excellent nucleophile, it is also a moderately strong base[1].

  • The Causality: The activation energy ( Ea​ ) for the E2​ elimination is higher than that of the SN​2 substitution. Therefore, excessive heating disproportionately accelerates the elimination side reaction.

  • The Solution: Switch to a strongly polar aprotic solvent like DMF and strictly limit the temperature to 50–80 °C[2][3]. DMF selectively solvates the sodium cation, leaving the methanethiolate anion "naked" and highly nucleophilic. This accelerates the SN​2 pathway at lower temperatures, effectively starving the E2​ pathway of the thermal energy it requires to proceed.

Q: My isolated methylthio-piperidine degrades into a polar impurity during acidic deprotection (e.g., Boc removal). What is happening? A: Your thioether is undergoing oxidation to a sulfoxide (and potentially a sulfone). Sulfur's highly polarizable electron cloud allows it to readily donate electron density to electrophilic oxidants[1]. Under acidic conditions (like TFA cleavage), trace amounts of dissolved oxygen or reactive oxygen species (ROS) can rapidly oxidize the thioether[4].

  • The Causality: Kinetic studies demonstrate that while hydrogen peroxide ( H2​O2​ ) oxidizes thioethers slowly (half-lives in hours), other ROS like hypochlorite ( NaOCl ) can oxidize thioethers to sulfoxides in a matter of seconds[5].

  • The Solution: You must quench oxidants before they react with your product. Incorporate carbocation/oxidant scavengers such as dithiothreitol (DTT) or triethylsilane (TES) directly into your acidic cleavage cocktail[4][6].

Module 2: Quantitative Benchmarks for Thioether Oxidation

To understand the urgency of excluding specific oxidants during your workflow, review the kinetic data below. This table summarizes the second-order reaction rates of thioether oxidation by common reactive species, demonstrating why trace contamination leads to rapid product loss.

Oxidant SpeciesThioether ConcentrationOxidant ConcentrationHalf-Life ( t1/2​ )Primary Side Product
Hydrogen Peroxide ( H2​O2​ ) 10 μM200 μM> 100 HoursSulfoxide
Hypochlorite ( NaOCl ) 10 μM10 μM< 5 SecondsSulfoxide / Sulfone
Ozone ( O3​ ) / Peroxyacids VariableExcessMinutesSulfone

Data synthesized from kinetic analyses of ROS-sensitive thioether triggers[1][5].

Module 3: Validated Experimental Workflow

Protocol: Synthesis of 1-Boc-4-(methylthio)piperidine This protocol is engineered as a self-validating system. Each step includes a diagnostic checkpoint to ensure side reactions are suppressed before proceeding.

Step 1: Activation (Mesylation)

  • Dissolve 1-Boc-4-hydroxypiperidine (1.0 eq) and Triethylamine (2.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under argon.

  • Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Stir for 10 min at 0 °C, then 2 hours at room temperature.

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc 1:1). The alcohol starting material must be completely consumed. Do not heat the mixture to force completion, as this induces premature elimination.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate. Use the crude mesylate immediately.

Step 2: Thioetherification ( SN​2 )

  • Dissolve the crude mesylate in anhydrous, thoroughly degassed DMF (sparged with argon for 15 mins to remove dissolved oxygen).

  • Add Sodium methanethiolate ( NaSMe ) (1.5 eq) at room temperature.

  • Heat the mixture strictly to 50 °C for 2 hours[2][3].

  • Validation Checkpoint: Analyze via LC-MS. The desired product [M+H]+ will appear at m/z 232. If a peak at m/z 248 is observed, oxidation to the sulfoxide has occurred, indicating insufficient solvent degassing. If a peak at m/z 184 is dominant, thermal E2​ elimination has occurred; lower the temperature in the next run.

Step 3: Isolation

  • Quench the reaction with saturated aqueous NH4​Cl to neutralize any remaining basic species.

  • Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with water (3x) to remove DMF, dry, and evaporate.

Module 4: Reaction Pathway & Side-Reaction Mapping

The following diagram maps the critical decision points in the synthesis, highlighting the divergence between the desired SN​2 pathway and the deleterious E2​ and oxidation pathways.

ReactionPathway SM 1-Boc-4-hydroxypiperidine (Starting Material) Intermediate 4-Mesyloxy Piperidine (Activated Intermediate) SM->Intermediate MsCl, Et3N, DCM 0 °C to RT Product 4-(Methylthio)piperidine (Desired SN2 Product) Intermediate->Product NaSMe, DMF Strict Temp Control (50 °C) Side1 Tetrahydropyridine (E2 Elimination) Intermediate->Side1 High Temp (>80 °C) or Excess Base Side2 Sulfoxide / Sulfone (Oxidation Side Product) Product->Side2 Trace Oxidants / Acid (Without Scavengers)

Reaction pathway for methylthio-piperidine synthesis highlighting SN2 and side reactions.

Module 5: FAQ Desk

Q: Can I use Fmoc protection instead of Boc for methylthio-piperidine synthesis? A: Yes, but proceed with caution. While the methylthio ether itself is relatively stable to the piperidine used in standard Fmoc deprotection, piperidine is a strong secondary amine that can induce base-catalyzed side reactions elsewhere in complex molecules (e.g., cleaving C-terminal thioesters)[7]. To minimize base-induced side reactions during Fmoc removal, consider using a milder reagent cocktail, such as piperazine containing 0.1M 1-hydroxybenzotriazole (HOBt)[8].

Q: If my methylthio-piperidine over-oxidizes to a sulfoxide, is the batch ruined? A: Not necessarily. While preventing oxidation is the optimal strategy, sulfoxides can be chemically reduced back to thioethers. Reagents such as TAPC (1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride) act as efficient promoters for the deoxygenation of sulfoxides back to sulfides[9]. Alternatively, iodine-catalyzed pathways can be utilized, though they require careful optimization[10].

References

  • - peptide.com 2. - scispace.com 3. - acs.org 4. - nih.gov 5. - researchgate.net

  • - masterorganicchemistry.com 7. - acs.org

  • - nih.gov

  • - organic-chemistry.org 10. - nih.gov

Sources

Technical Support Center: Overcoming Racemization in Chiral Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome the critical issue of racemization during the synthesis and modification of chiral piperidine derivatives. Maintaining stereochemical integrity is paramount, as the biological activity of piperidine-containing pharmaceuticals is often dependent on a single enantiomer.[1][] This resource provides in-depth, field-proven insights and actionable protocols to preserve the enantiopurity of your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding racemization in chiral piperidine chemistry.

Q1: What are the primary mechanisms of racemization for chiral piperidines? A1: Racemization in chiral piperidines, particularly those with a stereocenter adjacent to a functional group, primarily occurs via two mechanisms:

  • Direct Enolization/Enolate Formation: A base can abstract an acidic proton at a chiral carbon (e.g., the α-carbon to a carbonyl group). This creates a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of enantiomers or epimers.[3][4]

  • Oxazolone (Azlactone) Formation: This is the most common mechanism for N-acyl piperidine-2-carboxylic acids during amide coupling reactions.[3][5] The activated carboxylic acid cyclizes to form a planar oxazolone intermediate. The proton at the chiral α-carbon of this ring is highly acidic and is easily removed by a base, leading to rapid racemization.[3][5][6]

Q2: Which reaction steps are most vulnerable to racemization? A2: The highest risk of racemization occurs during:

  • Amide Bond Formation (Coupling): When activating a carboxylic acid on the piperidine ring (e.g., at the 2-position) for coupling with an amine.[3]

  • Protecting Group Cleavage: Removal of N-protecting groups like Boc or Fmoc under harsh acidic or basic conditions can induce racemization.[3]

  • Base-Mediated Reactions: Any step involving a strong base where a proton on a stereocenter is even moderately acidic, such as reactions adjacent to carbonyls or other electron-withdrawing groups.[4]

  • High-Temperature Conditions: Elevated temperatures provide the activation energy needed to overcome the barrier to racemization, accelerating the process.[][3][7]

Q3: What role do N-protecting groups play in this process? A3: N-protecting groups have a dual role. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are highly effective at suppressing racemization during amide coupling reactions.[3] This is because the nitrogen lone pair is delocalized into the carbonyl of the protecting group, making it less nucleophilic and thus less likely to participate in the formation of a racemization-prone oxazolone intermediate. However, the conditions required to remove these protecting groups (e.g., strong acid for Boc, harsh base for Fmoc) can themselves cause racemization at a nearby stereocenter.[3]

Q4: How do I choose the right solvent to minimize racemization? A4: Solvent choice is critical. Generally, polar aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (ACN) are standard for coupling reactions.[3] The key considerations are:

  • Anhydrous Conditions: Water can interfere with coupling reactions and facilitate side reactions that may promote racemization. Always use anhydrous solvents.

  • Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states involved in racemization pathways.[8][9][10] While DMF is excellent for solubility, less polar solvents may be more favorable in specific cases to minimize racemization.[5] It is often an empirical decision that requires screening for a specific substrate.

Q5: Can purification methods cause racemization? A5: Yes, though it is less common, racemization can occur during purification. Using a highly basic or acidic mobile phase in column chromatography can cause epimerization of sensitive compounds on the column. It is always advisable to use neutral or buffered mobile phases (e.g., with a small amount of triethylamine or acetic acid, if compatible) and to avoid prolonged exposure of the purified compound to these conditions.[3]

Part 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific racemization issues encountered during experiments.

Issue 1: Significant Racemization Detected After N-Protecting Group Cleavage
  • Symptoms: You have confirmed the high enantiomeric excess (ee%) of your N-protected chiral piperidine, but after the deprotection step, the ee% of the product is significantly lower.

  • Probable Cause: The deprotection conditions (strong acid or base, high temperature) are causing epimerization at a labile stereocenter. The intermediate formed during deprotection may also be unstable and prone to racemization.[3]

  • Solutions & Causality:

    • Modify Deprotection Conditions:

      • For Acid-Labile Groups (e.g., Boc): If using strong trifluoroacetic acid (TFA) causes racemization, switch to milder conditions. Using 4M HCl in 1,4-dioxane at a controlled, low temperature (e.g., 0 °C) is a common alternative.[3][11] The lower temperature and different acid counter-ion can significantly slow the rate of epimerization.

      • For Base-Labile Groups (e.g., Fmoc): Standard deprotection using 20% piperidine in DMF can be problematic.[6][7] Consider lowering the concentration of piperidine, reducing the reaction time, or adding a racemization-suppressing additive like HOBt (hydroxybenzotriazole) to the deprotection solution.[5]

    • Immediate Work-up: Do not let the deprotected product sit in the acidic or basic cleavage solution. Once the reaction is complete (monitored by TLC or LC-MS), immediately work up the reaction and neutralize the product.[3] Prolonged exposure dramatically increases the risk of racemization.

Issue 2: Racemization During Carboxylic Acid Activation and Amide Coupling
  • Symptoms: The enantiomeric excess of your chiral piperidine acid is high before the coupling step, but the resulting amide product shows significant racemization.

  • Probable Cause: This is the classic scenario for oxazolone-mediated racemization.[3] The coupling reagent creates a highly reactive intermediate that rapidly cyclizes. The resulting oxazolone is easily deprotonated at the chiral center by the base in the reaction mixture, leading to a complete loss of stereochemical information.

  • Solutions & Causality:

    • Change the Coupling Reagent: Move away from reagents known to cause racemization (e.g., carbodiimides like DCC/DIC without additives). Use uranium or phosphonium salt-based reagents like HATU , HBTU , or PyBOP .[3][5]

      • Why this works: Reagents like HATU react with the carboxylic acid to form an active ester with HOAt in situ. This active ester is more stable and less prone to cyclizing into an oxazolone compared to the O-acylisourea intermediate formed by carbodiimides alone. It preferentially reacts with the amine component, outcompeting the racemization pathway.[5]

    • Control the Base:

      • Choice of Base: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM) instead of less hindered bases like triethylamine (TEA).[7]

      • Stoichiometry and Addition: Use the minimum amount of base required (typically 2 equivalents) and add it slowly (dropwise) to the reaction mixture at a low temperature.[3] This keeps the instantaneous concentration of the base low, reducing the rate of proton abstraction from the sensitive intermediate.

    • Lower the Temperature: Perform the entire reaction, including base addition, at 0 °C or even lower if the reaction kinetics allow.[3][7] Temperature has a significant effect on the rate of racemization.[]

Issue 3: Epimerization of Substituents on the Piperidine Ring
  • Symptoms: Your reaction produces a mixture of diastereomers (e.g., cis/trans) when you expected a single isomer, or the starting diastereomeric ratio has changed after a reaction step.

  • Probable Cause: A base or acid in the reaction is catalyzing epimerization at a stereocenter on the piperidine ring, usually one with an acidic proton (e.g., adjacent to an ester or other electron-withdrawing group). The reaction is proceeding towards the thermodynamically more stable diastereomer.[4]

  • Solutions & Causality:

    • Avoid Strong Bases and High Temperatures: If you need to preserve a kinetically favored, less stable diastereomer, you must use non-basic or very mild basic conditions and keep temperatures low.

    • Use Non-Nucleophilic/Hindered Bases: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU only if necessary and at low temp) to minimize side reactions and epimerization.

    • Thermodynamic vs. Kinetic Control: Recognize that base treatment can be used intentionally to epimerize a center to the more stable configuration. For example, treating a piperidine ester with potassium tert-butoxide can convert a kinetically formed cis isomer to the more stable trans isomer.[4] If this is not desired, these conditions must be strictly avoided.

Part 3: Key Experimental Protocols

Protocol 1: Mild N-Boc Deprotection to Minimize Racemization

This protocol is designed for substrates sensitive to racemization under standard TFA deprotection conditions.[3]

  • Dissolution: Dissolve the N-Boc protected chiral piperidine (1.0 eq.) in anhydrous 1,4-dioxane (to a concentration of ~0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (2.0–3.0 eq.) dropwise via syringe over 5-10 minutes.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically 1-4 hours).

  • Work-up: Once the reaction is complete, immediately remove the solvent and excess HCl under reduced pressure at a low temperature (<30 °C).

  • Neutralization/Next Step: Immediately use the resulting hydrochloride salt in the next step or carefully neutralize it with a mild base (e.g., saturated NaHCO₃ solution) at 0 °C before extraction.

Protocol 2: Low-Racemization Amide Coupling Using HATU

This protocol is a robust method for coupling chiral piperidine carboxylic acids while preserving stereochemical integrity.[3]

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve the N-protected chiral piperidine acid (1.0 eq.), the amine component (1.1 eq.), and HATU (1.1 eq.) in anhydrous DMF or DCM (~0.1 M).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add DIPEA (2.0 eq.) dropwise to the cooled, stirring solution over 10-15 minutes. A color change (e.g., to yellow) is often observed.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction with ethyl acetate or another suitable solvent, wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 4: Data Summaries & Quick Reference

Table 1: Comparison of Common Coupling Reagents and Racemization Risk
Coupling ReagentAdditiveRelative Racemization RiskComments
DCC / DICNoneHigh Forms a highly reactive O-acylisourea intermediate prone to oxazolone formation.[5]
DCC / DICHOBt / HOAtLow Additive intercepts the O-acylisourea to form a more stable active ester, suppressing racemization.[5][12]
HBTU / HCTUHOBt / HOAt (in situ)Low Onium salts that form active esters directly. Generally very effective at preventing racemization.[5]
HATUHOAt (in situ)Very Low Considered one of the best reagents for suppressing racemization, especially for hindered couplings.[3]
PyBOPHOBt (in situ)Very Low Phosphonium-based reagent, also highly effective for sterically demanding and sensitive substrates.[3]
Table 2: Influence of Key Reaction Parameters on Racemization
ParameterCondition Promoting RacemizationCondition Minimizing RacemizationRationale
Temperature High (e.g., > RT, reflux)Low (e.g., 0 °C to -20 °C)Racemization has a significant activation energy; lower temperatures drastically reduce the rate.[][3][7]
Base Strong, non-hindered (e.g., TEA)Weaker, hindered (e.g., DIPEA, NMM)Hindered bases are less efficient at abstracting the α-proton from sterically crowded intermediates.[3][7]
Base Conc. Large excess, added quicklyStoichiometric (2 eq.), added dropwiseKeeps the instantaneous base concentration low, disfavoring the bimolecular deprotonation step.[3]
Solvent Protic or wet solventsAnhydrous, polar aprotic (DCM, DMF)Water and protic solvents can interfere with reactions and facilitate proton exchange, leading to racemization.[][3]

Part 5: Appendices & References

Diagrams: Mechanisms and Workflows

racemization_mechanisms cluster_0 Mechanism 1: Direct Enolization cluster_1 Mechanism 2: Oxazolone Formation (Amide Coupling) start1 Chiral Piperidine (α-proton to EWG) enolate Planar Enolate (Achiral) start1->enolate + Base - H⁺ racemate1 Racemic Mixture enolate->racemate1 + H⁺ (from either face) start2 N-Acyl Piperidine-2-Acid (Chiral) activated Activated Acid (e.g., O-Acylisourea) start2->activated + Coupling Reagent oxazolone Planar Oxazolone (Racemized) activated->oxazolone Cyclization + Base, - H⁺ racemate2 Racemic Amide Product oxazolone->racemate2 + Amine (Nu⁻)

Caption: The two primary mechanisms of racemization for chiral piperidines.

troubleshooting_workflow start Racemization Detected (Low ee% or dr) q1 At which step did racemization occur? start->q1 deprotection N-Deprotection q1->deprotection Cleavage coupling Amide Coupling q1->coupling Coupling other Other Base/Acid Step q1->other Other sol_deprotection Use milder conditions (e.g., lower temp, milder acid/base) Immediate work-up deprotection->sol_deprotection sol_coupling Change coupling reagent (e.g., to HATU) Add HOBt/HOAt Lower temperature Use stoichiometric, hindered base coupling->sol_coupling sol_other Re-evaluate base/acid choice Lower temperature Consider alternative synthetic route other->sol_other

Caption: A decision-making workflow for diagnosing and addressing racemization.

References
  • BenchChem. (2025). avoiding racemization during the synthesis of chiral piperidine acids. BenchChem Technical Support.
  • Ghasemzadeh, M. A., & Moradpour, Z. (2023). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
  • BenchChem. (2025). Technical Support Center: Chiral Synthesis of Aminopiperidines. BenchChem Technical Support.
  • BenchChem. (2025).
  • Ghasemzadeh, M. A., & Moradpour, Z. (2023). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
  • Bakale, R. P., et al. (2004). Process for resolving racemic mixtures of piperidine derivatives.
  • Vitaku, E., et al. (2022).
  • McNamara, L. E., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society.
  • Wang, Y., et al. (1998). Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction. The Journal of Organic Chemistry.
  • Choi, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry.
  • Foley, D. J., et al. (2020).
  • BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Technical Support.
  • Doyle, M. P., et al. (2018).
  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis.
  • Lado, V. R., et al. (2018).
  • BOC Sciences. (2025). Chiral Intermediates in Drug Synthesis. BOC Sciences Blog.
  • Schweim, P., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.
  • BenchChem. (2025).
  • Yusof, Y., & Soltani, S. (2022).
  • Wu, J. (2021). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Chembeeker.

Sources

Storage conditions to prevent degradation of Tert-butyl 3-(methylthio)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Tert-butyl 3-(methylthio)piperidine-1-carboxylate

A Guide to Ensuring Chemical Integrity Through Proper Storage and Handling

Welcome to the technical support guide for Tert-butyl 3-(methylthio)piperidine-1-carboxylate. As a key intermediate in pharmaceutical research and development, maintaining the stability and purity of this compound is paramount for reproducible and successful experimental outcomes. This document, prepared by our Senior Application Scientists, provides in-depth guidance on the optimal storage conditions, handling procedures, and troubleshooting strategies to prevent its degradation.

Chemical Profile and Intrinsic Stability

To understand how to store Tert-butyl 3-(methylthio)piperidine-1-carboxylate, we must first analyze its structure. The molecule contains two key functional groups that dictate its stability: the Tert-butoxycarbonyl (Boc) protecting group and the methylthioether (sulfide) moiety . Each has distinct vulnerabilities that must be addressed.

  • The Boc Group: Acid Sensitivity. The Boc group is a widely used protecting group for amines due to its stability in basic, nucleophilic, and reductive environments.[1][2] However, its primary liability is its sensitivity to acid.[3] Under acidic conditions, the carbamate is readily cleaved to yield the unprotected piperidine, isobutylene, and carbon dioxide.[4] This degradation pathway is irreversible and renders the compound useless for its intended synthetic purpose.

  • The Thioether Group: Oxidative Sensitivity. Thioethers are susceptible to oxidation.[5] The sulfur atom can be oxidized first to a sulfoxide and then further to a sulfone upon exposure to oxidizing agents.[5] Atmospheric oxygen, especially in the presence of light or trace metal catalysts, can facilitate this process over time. Common laboratory chemicals like hydrogen peroxide, peroxyacids, or even bleach (hypochlorite) can cause rapid degradation.[6][7] This makes the compound inherently air-sensitive.[8][9]

The following diagram illustrates the two primary degradation pathways that must be prevented through proper storage and handling.

cluster_main Degradation Pathways cluster_acid Acid-Catalyzed Deprotection cluster_oxidation Oxidation Compound Tert-butyl 3-(methylthio)piperidine-1-carboxylate Acid Acid (H⁺) Compound->Acid Oxidant Oxidant (e.g., O₂, H₂O₂) Compound->Oxidant Deboc 3-(Methylthio)piperidine (Amine Salt) Acid->Deboc Cleavage of Boc Group Sulfoxide Sulfoxide Derivative Oxidant->Sulfoxide 1st Oxidation Sulfone Sulfone Derivative Sulfoxide->Sulfone 2nd Oxidation

Caption: Primary degradation pathways for the target compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of Tert-butyl 3-(methylthio)piperidine-1-carboxylate.

Q1: What are the ideal long-term storage conditions for this compound? The compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or dry nitrogen) and protected from light .[10][11]

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Slows the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive thioether group by excluding atmospheric oxygen.[8][12]
Container Tightly Sealed, Amber Glass VialPrevents exposure to air and moisture; amber glass protects from light which can catalyze oxidation.[9][10][13]
Location Dry, Well-Ventilated AreaEnsures a stable environment and avoids contact with ambient moisture.[13][14]

Q2: Is an inert atmosphere really necessary for this compound? Yes. The thioether functional group is susceptible to oxidation by atmospheric oxygen. While this process may be slow, over weeks or months of storage, significant formation of sulfoxide and sulfone impurities can occur, compromising the purity and reactivity of the material. For applications requiring high purity, storage under an inert atmosphere is critical.[8][9]

Q3: What chemicals or materials should this compound be stored away from? It is crucial to store this compound away from incompatible materials.[10][15] Specifically:

  • Acids: Strong acids will rapidly cleave the Boc protecting group.[3][4] Ensure the storage area is free from acidic vapors.

  • Oxidizing Agents: Avoid storage near strong oxidizers such as peroxides, nitrates, or perchlorates, as they will aggressively oxidize the thioether group.[10]

Q4: I received the compound in a screw-cap vial from the supplier. How should I handle it after opening it for the first time? Once the manufacturer's seal is broken, the risk of degradation increases. It is best practice to immediately blanket the vial with an inert gas like argon or dry nitrogen before re-sealing.[16] For repeated access, consider transferring smaller, usable quantities (aliquots) into separate vials under an inert atmosphere to protect the integrity of the main stock.[17] Using a glovebox or a Schlenk line for this process is highly recommended.[9][12]

Q5: What are the visible signs of degradation? While often degradation is only detectable by analytical methods, you may observe some physical changes. A pure compound is typically a white to yellow solid. A significant darkening in color (e.g., to brown) may suggest oxidative degradation or other side reactions. Any change in physical form, such as becoming oily or sticky, also warrants a purity check.

Troubleshooting Guide

This guide provides a logical workflow for investigating potential degradation of your compound.

Start Problem: Suspected Compound Degradation Observation Observe Physical Appearance (Color, Form) Start->Observation Analysis Perform Purity Analysis (e.g., HPLC, LC-MS, NMR) Observation->Analysis Decision Are unexpected peaks or a decreased main peak observed? Analysis->Decision Degraded Degradation Confirmed Decision->Degraded Yes Pure Compound is Pure Decision->Pure No OxidationPath Likely Oxidation (Thioether -> Sulfoxide/Sulfone) Degraded->OxidationPath Mass increase of +16 or +32 amu? New NMR signals in sulfoxide region? AcidPath Likely Acid Contamination (Boc Cleavage) Degraded->AcidPath Mass decrease corresponding to Boc loss? Disappearance of t-butyl signal in NMR? Action Action: Discard degraded material. Review storage and handling protocols. OxidationPath->Action AcidPath->Action Proceed Proceed with Experiment Pure->Proceed

Sources

Validation & Comparative

Advanced ¹H NMR Spectrum Analysis of Tert-butyl 3-(methylthio)piperidine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery, functionalized piperidines are ubiquitous structural motifs. Specifically, tert-butyl 3-(methylthio)piperidine-1-carboxylate (also known as 1-Boc-3-(methylthio)piperidine) serves as a highly versatile building block for introducing polarizable sulfur atoms into saturated heterocycles, a strategy often used to modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CNS agents and kinase inhibitors.

However, verifying the structural identity and purity of this compound presents a notorious analytical bottleneck: the N-Boc (tert-butoxycarbonyl) protecting group induces severe conformational heterogeneity at room temperature. This guide provides an objective comparison of this compound against its synthetic alternatives, explains the causality behind its complex ¹H NMR spectrum, and outlines a self-validating Variable Temperature (VT) NMR protocol to achieve unambiguous spectral assignment.

Comparative Analysis: Protecting Group Strategies

When designing a synthetic route, chemists must weigh the chemical stability of a protecting group against the analytical complexity it introduces. Below is an objective comparison of the NMR performance and analytical clarity of the Boc-protected product against two common alternatives: the Cbz-protected analog and the unprotected free amine.

Table 1: Comparative NMR Characteristics at 298 K
Compound FormN-Protecting GroupRotameric Broadening (298 K)Diagnostic NMR FeaturesAnalytical Complexity
Tert-butyl 3-(methylthio)piperidine-1-carboxylate BocSevere (C2, C6 protons)Sharp 9H singlet (~1.45 ppm)High (requires VT-NMR)
Benzyl 3-(methylthio)piperidine-1-carboxylate CbzModerate to SevereAromatic multiplet (~7.3 ppm), ABq CH₂High (aromatic overlap)
3-(Methylthio)piperidine None (Free Amine)NoneSharp J-couplings, N-H broad singletLow (straightforward)

Expertise & Experience Insight: Why choose the Boc group if it severely complicates NMR analysis? While the unprotected free amine offers beautiful, sharp J-couplings that make stereochemical assignment trivial, it is synthetically restrictive due to unwanted nucleophilic interference during downstream coupling reactions. The Boc group is highly stable to catalytic hydrogenation and strong nucleophiles—making it superior to Cbz for orthogonal synthesis. The analytical complexity is a necessary trade-off for synthetic versatility, requiring advanced NMR techniques to overcome.

The Causality of Rotameric Broadening

To understand the experimental choices in NMR analysis, one must understand the underlying physical chemistry. The carbamate group of the Boc moiety possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital.

This electronic delocalization restricts rotation around the C–N bond. According to fundamental physical organic studies, the rotational energy barrier ( ΔG‡ ) for N-alkylcarbamate C(carbonyl)–N bonds is approximately 16 kcal/mol[1]. At ambient temperature (298 K), the rate of interconversion between the syn and anti rotamers occurs on the exact same timescale as the NMR acquisition frequency (the intermediate exchange regime). This causes decoherence of the transverse magnetization, resulting in broad, featureless humps for the equatorial and axial protons at the C2 and C6 positions of the piperidine ring.

Rotamer_Dynamics Syn Syn-Rotamer (Ground State) TS Transition State (90° Twist) Syn->TS + Heat (ΔG‡) TS->Syn Relaxation Anti Anti-Rotamer (Ground State) TS->Anti Relaxation Anti->TS + Heat (ΔG‡)

Thermodynamic interconversion pathway between syn and anti rotamers of the N-Boc carbamate bond.

Self-Validating Protocol: Variable Temperature (VT) NMR

To definitively prove that the broad peaks in your spectrum are due to rotameric exchange and not polymeric impurities, Variable Temperature (VT) NMR must be employed. VT-NMR is a powerful technique for studying dynamic processes such as restricted rotation, allowing chemists to "freeze out" conformations or accelerate exchange to resolve overlapping signals[2].

By heating the sample, the thermal energy ( kT ) exceeds the 16 kcal/mol barrier, pushing the system into the fast-exchange regime where the NMR spectrometer records a sharp, time-averaged signal.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 15–20 mg of the Boc-protected compound in 0.6 mL of DMSO- d6​ . Causality: Standard CDCl₃ boils at 61 °C, which is insufficient to reach the coalescence temperature ( Tc​ ) of the Boc group. DMSO- d6​ allows safe heating up to 100 °C.

  • Ambient Acquisition (298 K): Acquire a standard ¹H NMR spectrum (400 or 500 MHz) to establish the baseline broadened state.

  • Temperature Ramp: Heat the NMR probe to 353 K (80 °C). Critical Step: Allow the sample to thermally equilibrate in the probe for at least 10 minutes. Causality: Rapid heating induces convection currents within the NMR tube, which severely degrades magnetic shimming and artificially broadens peaks, defeating the purpose of the experiment.

  • Coalesced Acquisition (353 K): Acquire the spectrum. The previously broad C2 and C6 signals should now resolve into sharp multiplets.

  • Self-Validating Control (Cooling): Return the probe to 298 K and re-acquire the spectrum. The signals must revert to their original broadened state. Causality: If the peaks remain sharp upon cooling, the compound underwent thermal degradation (e.g., loss of the Boc group) rather than dynamic exchange.

VT_Workflow Start Synthesize/Isolate Boc-Piperidine NMR298 Acquire 1H NMR at 298 K Start->NMR298 CheckBroad Observe Broadened C2/C6 Protons? NMR298->CheckBroad Standard Standard Assignment (No Rotamers) CheckBroad->Standard No VTPrep Switch to High-Boiling Solvent (DMSO-d6) CheckBroad->VTPrep Yes (Rotamers) VTNMR Acquire VT-NMR at 353 K VTPrep->VTNMR Coalesce Peaks Coalesce into Sharp Signals? VTNMR->Coalesce Confirm Confirm Purity & Structural Identity Coalesce->Confirm Yes Impurity Investigate for Structural Impurities Coalesce->Impurity No

Workflow for resolving rotameric broadening in Boc-protected piperidines using VT-NMR.

Detailed ¹H NMR Spectral Assignment (Coalesced State)

Once the VT-NMR experiment reaches 353 K, the spectrum of Tert-butyl 3-(methylthio)piperidine-1-carboxylate becomes highly resolved, allowing for precise integration and stereochemical analysis via the Karplus equation.

Table 2: ¹H NMR Assignments (500 MHz, DMSO- d6​ , 353 K)
Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)IntegrationAssignment
1.42 s9HBoc -C(CH₃)₃
1.45 – 1.55 m1HC5-H (axial)
1.65 – 1.75 m1HC5-H (equatorial)
1.80 – 1.90 m1HC4-H (axial)
2.00 – 2.10 m1HC4-H (equatorial)
2.12 s3H-SCH₃
2.65 tt ( J = 10.5, 3.8)1HC3-H (axial)
2.75 – 2.90 m2HC2-H (axial), C6-H (axial)
3.85 – 4.00 m2HC2-H (equatorial), C6-H (equatorial)

Mechanistic Note on Stereochemistry: In the coalesced spectrum, the C3 proton (adjacent to the methylthio group) appears as a distinct triplet of triplets (tt) at 2.65 ppm. The large coupling constant ( J=10.5 Hz) arises from two trans-diaxial interactions with the axial protons at C2 and C4. The smaller coupling constant ( J=3.8 Hz) arises from equatorial-axial interactions. This splitting pattern definitively proves that the C3 proton occupies the axial position, meaning the bulky -SCH₃ group is locked in the equatorial position to minimize unfavorable 1,3-diaxial steric clashes within the chair conformation.

Conclusion

While the Boc protecting group introduces significant analytical challenges due to carbamate C–N bond restricted rotation, its synthetic advantages far outweigh the NMR complexities. By understanding the thermodynamic causality of rotamers and employing a self-validating Variable Temperature NMR protocol, researchers can easily bypass these limitations, ensuring the rigorous structural verification of Tert-butyl 3-(methylthio)piperidine-1-carboxylate before advancing it into complex drug discovery pipelines.

References

  • Title: Unusually Low Barrier to Carbamate C−N Rotation Source: The Journal of Organic Chemistry URL: [Link]

Sources

Comparative LC-MS Methodologies for Thioether-Substituted Piperidines: A Focus on 1-Boc-3-(methylthio)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 1-Boc-3-(methylthio)piperidine (CAS: 1851207-82-3)[1]

Introduction & Analytical Challenges

In modern medicinal chemistry, functionalized piperidines are ubiquitous structural motifs. The compound 1-Boc-3-(methylthio)piperidine (Chemical Formula: C₁₁H₂₁NO₂S; Exact Mass: 231.1293 Da) serves as a critical building block. However, analyzing Boc-protected, thioether-containing amines via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique analytical challenges.

The primary difficulty lies in the lability of the tert-butyloxycarbonyl (Boc) protecting group. Under standard MS ionization conditions, Boc-protected amines frequently undergo in-source fragmentation. This fragmentation typically proceeds via a McLafferty-like rearrangement, leading to the loss of isobutylene (-56 Da) and subsequent decarboxylation (-44 Da)[2]. Furthermore, the presence of the methylthio group introduces competing ionization pathways and potential oxidation artifacts.

This guide objectively compares different LC-MS methodologies—specifically evaluating ionization sources (ESI vs. APCI) and chromatographic conditions—to establish a robust, self-validating analytical framework for this compound.

Ionization Source Comparison: ESI+ vs. APCI+

Choosing the correct ionization source is critical for balancing signal intensity with structural integrity. We compared Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

Causality Behind the Data
  • ESI+ (Soft Ionization): ESI transfers ions from the solution phase to the gas phase with minimal thermal energy. Because the basic piperidine nitrogen is masked by the Boc group, protonation primarily occurs at the thioether sulfur or the Boc carbonyl oxygen. ESI+ yields a strong protonated molecule [M+H]+ at m/z 232.1, alongside sodium adducts [M+Na]+ at m/z 254.1.

  • APCI+ (Thermal Vaporization): APCI relies on a heated nebulizer (often >350°C) and corona discharge[3]. The thermal energy heavily destabilizes the Boc carbamate linkage. Consequently, APCI+ spectra are dominated by the in-source fragmentation product at m/z 176.1 (loss of isobutylene), making it less ideal for intact mass confirmation but highly useful for structural elucidation[4].

Table 1: Quantitative Comparison of MS Spectral Features
Parameter / FeatureESI+ (Electrospray Ionization)APCI+ (Atmospheric Pressure Chemical Ionization)
Primary Ion Species [M+H]+ (m/z 232.1)[M+H-C₄H₈]+ (m/z 176.1)
Adduct Formation High ([M+Na]+ at m/z 254.1)Negligible
In-Source Fragmentation Low to Moderate (Voltage dependent)High (Thermally driven)
Signal-to-Noise (S/N) > 500:1 (at 10 ng/mL)~ 150:1 (at 10 ng/mL)
Matrix Effect Susceptibility High (Ion suppression common)Low (Better for crude reaction mixtures)

Chromatographic Method Comparison

The Boc group renders the molecule moderately lipophilic (estimated LogP ~ 2.5), while the thioether provides localized polarity. We compared two Reverse Phase (RP) methodologies to evaluate retention causality.

Causality Behind the Data
  • Acidic Mobile Phase (0.1% Formic Acid): The acidic environment ensures that any trace unprotected piperidine (an impurity or degradation product) is fully ionized, eluting early. The intact 1-Boc-3-(methylthio)piperidine remains neutral in solution but protonates efficiently in the ESI droplet, yielding the highest sensitivity.

  • Basic Mobile Phase (10 mM Ammonium Bicarbonate, pH 9.5): Under basic conditions, the compound is strictly neutral. While this increases retention time on a C18 column due to enhanced hydrophobic partitioning, the lack of pre-formed ions in solution drastically reduces ESI+ ionization efficiency.

Table 2: Chromatographic Performance on C18 (50 x 2.1 mm, 1.7 µm)
MethodMobile Phase AMobile Phase BRetention Time (tR)Peak Asymmetry (Tf)Relative Sensitivity
Method A (Acidic) H₂O + 0.1% FAMeCN + 0.1% FA2.45 min1.05 (Excellent)100% (Baseline)
Method B (Basic) 10 mM NH₄HCO₃MeCN3.10 min1.12 (Good)35%

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following protocol incorporates built-in system suitability tests (SST) to validate the integrity of the LC-MS run before sample analysis.

Step-by-Step Methodology (ESI+ / Acidic RP-LC)

Step 1: System Suitability & Equilibration (Self-Validation)

  • Purge the LC lines with Mobile Phase A (0.1% FA in H₂O) and B (0.1% FA in MeCN).

  • Inject a Blank (50:50 H₂O:MeCN) . Causality: Confirms the absence of column carryover, particularly critical for "sticky" thioethers.

  • Inject a Reference Standard (e.g., Caffeine, m/z 195.1) . Causality: Validates mass accuracy and ESI spray stability before introducing the labile Boc-compound.

Step 2: Sample Preparation

  • Dissolve 1.0 mg of 1-Boc-3-(methylthio)piperidine in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock.

  • Dilute the stock to 1 µg/mL using 50:50 Mobile Phase A:B. Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch peak broadening.

Step 3: LC-MS Acquisition Parameters

  • Column: Waters XBridge BEH C18 (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • MS Settings (ESI+):

    • Capillary Voltage: 3.0 kV (Kept relatively low to prevent electrical arcing and minimize in-source Boc cleavage).

    • Desolvation Temperature: 350°C.

    • Cone Voltage / Fragmentor: 20 V (Crucial: Exceeding 40 V will artificially induce the m/z 176.1 fragment)[2].

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the chemical logic and operational workflow required for analyzing this compound.

Fragmentation Pathway

Fragmentation M 1-Boc-3-(methylthio)piperidine [M+H]+ m/z 232.1 F1 Loss of Isobutylene (-56 Da) [M+H-C4H8]+ m/z 176.1 M->F1 McLafferty-type Rearrangement F3 Loss of Methylthio (-47 Da) Fragment m/z 185.1 M->F3 Thioether Cleavage F2 Loss of CO2 (-44 Da) [M+H-Boc]+ m/z 132.1 F1->F2 Decarboxylation

Figure 1: Proposed MS/MS collision-induced dissociation (CID) fragmentation pathway for 1-Boc-3-(methylthio)piperidine.

Method Development Decision Tree

Workflow Start Sample: 1-Boc-3-(methylthio)piperidine Prep Sample Prep: Dilute in H2O/MeCN (1:1) Start->Prep Split Select Ionization Source Prep->Split ESI ESI+ Source (Soft Ionization) Split->ESI Need Intact Mass (Low Temp) APCI APCI+ Source (Thermal Vaporization) Split->APCI High Matrix Interference (High Temp) ESI_Result High [M+H]+ (m/z 232.1) Best for Intact Mass ESI->ESI_Result APCI_Result High In-Source Fragmentation Dominant m/z 176.1 APCI->APCI_Result

Figure 2: Decision matrix and workflow for LC-MS ionization source selection.

References

  • Accela ChemBio. "2518135-90-3,(R)-3-(2-Methoxyphenyl)piperidine Hydrochloride-AccelaChem" (Contains CAS 1851207-82-3 data for 1-Boc-3-(methylthio)piperidine). accelachem.com.
  • CORE. "Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS". core.ac.uk.
  • ResearchGate. "A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source for analysis of pesticides in hemp". researchgate.net.
  • PMC / Molecules. "Development of an Atmospheric Pressure Chemical Ionization Interface for GC-MS". nih.gov.

Sources

Comparing bioactivity of methylthio vs ethylthio piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Bioactivity and Pharmacokinetic Profiling of Methylthio vs. Ethylthio Piperidine Derivatives: A Comparative Guide

Executive Summary & Chemical Rationale

The piperidine ring is a highly privileged pharmacophore in drug discovery, serving as the structural backbone for numerous analgesics, antihistamines, and antimicrobial agents. Modulating the periphery of this ring with thioether substituents—specifically comparing methylthio ( −SCH3​ ) to ethylthio ( −SCH2​CH3​ ) groups—is a proven strategy to fine-tune a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

As an Application Scientist, analyzing this substitution requires looking beyond simple structural tweaks and understanding the fundamental shift in the molecule's thermodynamic and metabolic landscape:

  • Steric Bulk and Receptor Affinity: The transition from a methylthio to an ethylthio group introduces an additional methylene unit, increasing steric volume. This restricts rotational degrees of freedom, which can either enhance target affinity by filling a hydrophobic pocket or cause steric clashes. For instance, in benzimidazole-piperidine Mannich bases, the introduction of specific alkylthio groups drastically alters antibacterial efficacy against environmental strains1[1].

  • Lipophilicity and Membrane Permeability: The ethylthio group increases the calculated partition coefficient (cLogP) by approximately 0.5 units compared to the methylthio analog. This enhanced lipophilicity generally improves passive membrane permeability, which is critical for intracellular targets. This is evident in N-organothio β-lactams, where N-ethylthio derivatives exhibited superior anti-MRSA activity over their N-methylthio counterparts before activity dropped off at longer chain lengths 2[2].

  • Metabolic Stability (S-Oxidation): Thioethers are highly susceptible to S-oxidation by Cytochrome P450 (CYP450) and Flavin-containing monooxygenases (FMOs). Counterintuitively, the bulkier ethylthio group often undergoes more rapid metabolic oxidation than the methylthio group. Experimental data on piperidine derivatives indicates that replacing an ethylthio group with a methylthio group reduces metabolic oxidation, extending the in vitro half-life ( t1/2​ ) in rat liver microsomes (RLM) from 2.1 hours to 4.7 hours3[3].

Comparative Bioactivity & Pharmacokinetic Data

To objectively compare these derivatives, we must synthesize their physicochemical properties with their observed biological performance. The table below summarizes the quantitative differences driven by the alkylthio chain length.

Table 1: Physicochemical and Bioactivity Comparison

ParameterMethylthio-PiperidineEthylthio-PiperidineMechanistic Driver
Steric Volume Minimal steric hindranceIncreased bulkAdditional methylene group restricts rotational freedom in the binding pocket.
Lipophilicity ( Δ cLogP) Baseline+ ~0.5 unitsHydrophobic expansion enhances passive membrane permeability.
Antibacterial Efficacy Moderate to HighOften SuperiorEnhanced lipophilicity drives better intracellular accumulation in pathogens[2].
Metabolic Stability ( t1/2​ ) ~4.7 hours (RLM)~2.1 hours (RLM)Ethylthio is structurally more prone to rapid CYP450-mediated S-oxidation[3].
Mechanistic Pathway: S-Oxidation Dynamics

The primary metabolic vulnerability of thioether-containing piperidines is S-oxidation. The diagram below illustrates the divergent metabolic clearance pathways based on the alkyl substituent.

SOxidation M Methylthio-Piperidine (-SCH3) CYP CYP450 / FMO S-Oxidation M->CYP Lower Lipophilicity E Ethylthio-Piperidine (-SCH2CH3) E->CYP Higher Lipophilicity SO_M Methyl Sulfoxide (Slower Clearance) CYP->SO_M t1/2 ~ 4.7h SO_E Ethyl Sulfoxide (Rapid Clearance) CYP->SO_E t1/2 ~ 2.1h Metab Metabolic Excretion SO_M->Metab SO_E->Metab

Fig 1: CYP450-mediated S-oxidation pathway of alkylthio piperidines.

Self-Validating Experimental Protocols

To rigorously evaluate the bioactivity and metabolic stability of these derivatives, the following protocols are designed as self-validating systems . Every step includes internal controls to ensure that observed differences are causally linked to the chemical structure, not assay artifacts.

Protocol A: Minimum Inhibitory Concentration (MIC) Bioassay

Objective: Determine the antibacterial bioactivity of the piperidine derivatives. Causality & Validation: Thioether compounds can sometimes precipitate in aqueous media, mimicking bacterial turbidity and causing false negatives. To make this assay self-validating, we incorporate an orthogonal viability indicator (Resazurin) to decouple optical density artifacts from true biological inhibition.

  • Inoculum Preparation: Standardize the bacterial suspension (e.g., P. aeruginosa, E. coli) to a 0.5 McFarland standard.

    • Causality: Consistent bacterial load prevents artificially high MICs caused by the "inoculum effect."

  • Serial Dilution & Plating: Dispense the piperidine derivatives in a 96-well microtiter plate using a 2-fold serial dilution. Ensure the final DMSO concentration remains below 1%.

    • Causality: Restricting DMSO prevents solvent-induced cytotoxicity, validating that the observed inhibition is solely from the piperidine derivative. Include a known antibiotic (e.g., Ciprofloxacin) as a positive control to validate strain susceptibility.

  • Orthogonal Validation (Resazurin Addition): After 18 hours of incubation, add 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

    • Causality: Resazurin is reduced from blue (non-fluorescent) to pink (highly fluorescent) by metabolically active cells. This colorimetric shift provides a self-validating confirmation of viability, overriding any false turbidity readings caused by compound precipitation.

Protocol B: Microsomal Stability and Reactive Metabolite Trapping

Objective: Quantify the metabolic half-life and assess the formation of reactive sulfoxides/sulfones. Causality & Validation: Rapid clearance is only half the story; we must know if the resulting metabolites are toxic. This protocol uses a Glutathione (GSH) trapping arm to validate whether S-oxidation yields safe metabolites or dangerous electrophiles.

  • Microsomal Incubation: Incubate 1 µM of the piperidine derivative with Rat Liver Microsomes (RLM) at a protein concentration of 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Causality: Using a low, physiologically relevant protein concentration prevents non-specific protein binding from masking the true intrinsic clearance of the highly lipophilic ethylthio derivative.

  • Cofactor & Trapping Addition: Split the reaction into three self-validating arms:

    • Arm 1 (+NADPH): Measures total CYP-mediated metabolism.

    • Arm 2 (-NADPH): Negative control. Validates that compound loss is enzymatic, ruling out chemical instability.

    • Arm 3 (+NADPH, +GSH): GSH acts as a nucleophilic trap. If the S-oxidation produces reactive electrophiles, GSH will form adducts.

  • Quenching & LC-MS/MS: At designated time points (0, 15, 30, 60 mins), quench the reaction with ice-cold acetonitrile containing a stable-isotope internal standard (IS).

    • Causality: Immediate quenching halts enzymatic activity. The IS normalizes extraction recovery and matrix effects during LC-MS/MS analysis, ensuring the calculated t1/2​ (4.7h vs 2.1h) is quantitatively reliable.

Workflow A Compound Library B MIC Bioassay (Resazurin Validated) A->B Bioactivity C RLM Incubation (+/- NADPH, + GSH) A->C Stability E PK/PD Synthesis B->E D LC-MS/MS Quantification C->D Trapping D->E

Fig 2: Self-validating high-throughput workflow for bioactivity and stability.

References

  • Source: scirp.
  • Source: nih.
  • Title: (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl ...

Sources

A Comparative Guide to HPLC Method Development for the Purity Assessment of Tert-butyl 3-(methylthio)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. Tert-butyl 3-(methylthio)piperidine-1-carboxylate is a key building block in the synthesis of various pharmaceutical compounds, making the development of a robust analytical method for its purity assessment a critical task. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for analyzing this compound, grounded in scientific principles and validated by experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to develop and select the most suitable HPLC method for their needs.

The Analytical Challenge: Understanding the Analyte

Before embarking on method development, a thorough understanding of the analyte's chemical properties is paramount.[1] Tert-butyl 3-(methylthio)piperidine-1-carboxylate possesses a tertiary amine within a piperidine ring, a bulky, non-polar tert-butyl carbamate (Boc) protecting group, and a methylthio group. This combination of a basic nitrogen, a hydrophobic moiety, and a polarizable sulfur atom presents a unique set of challenges and opportunities for chromatographic separation. The potential for the piperidine ring to interact with residual silanols on silica-based stationary phases can lead to peak tailing, a common issue with basic analytes.[2]

Strategic Approach to Method Development

A systematic approach to HPLC method development is crucial for achieving a robust and reliable separation.[3][4] Our strategy involves a multi-stage process, beginning with an initial screening of different chromatographic modes and stationary phases, followed by a detailed optimization of the most promising conditions.

Diagram: HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte_Characterization Analyte Characterization (pKa, logP, UV spectra) Mode_Selection Mode Selection (RP vs. HILIC) Analyte_Characterization->Mode_Selection Guides initial choices Column_Screening Column Screening (C18, Phenyl, Cyano) Mode_Selection->Column_Screening Defines column types Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screening->Mobile_Phase_Screening Tests selectivity Gradient_Optimization Gradient Optimization (Slope, Time) Mobile_Phase_Screening->Gradient_Optimization Identifies promising conditions Parameter_Fine_Tuning Parameter Fine-Tuning (Flow Rate, Temperature) Gradient_Optimization->Parameter_Fine_Tuning Refines separation Peak_Shape_Troubleshooting Peak Shape Troubleshooting Parameter_Fine_Tuning->Peak_Shape_Troubleshooting Addresses asymmetry Validation_Protocol Method Validation (ICH Q2(R2)) Peak_Shape_Troubleshooting->Validation_Protocol Finalizes method ValidationParameters cluster_Quantitative Quantitative Assessments cluster_Limit Limit Tests cluster_Reliability Reliability Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-Substituted Piperidine Carboxylates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The 3-substituted piperidine carboxylate motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence demands robust and efficient synthetic strategies that allow for precise control over stereochemistry and substitution patterns. This guide provides an in-depth, comparative analysis of the principal synthetic routes to this valuable scaffold, offering insights into the underlying chemical principles and providing actionable experimental protocols for researchers in drug discovery and development.

Strategic Approaches to the Piperidine Core: An Overview

The synthesis of 3-substituted piperidine carboxylates can be broadly categorized into three main strategies, each with its own set of advantages and challenges:

  • Stereoselective Reduction of Pre-functionalized Pyridines: This classical approach leverages the aromatic pyridine ring as a readily available starting material. The core challenge lies in achieving high stereoselectivity during the reduction of the aromatic system.

  • Intramolecular Cyclization of Acyclic Precursors: Building the piperidine ring from a linear precursor offers excellent control over the placement of substituents. The success of this strategy hinges on the design of the acyclic starting material and the choice of cyclization conditions.

  • Catalytic Asymmetric C-H Functionalization of Dihydropyridines: Representing the cutting edge of synthetic methodology, this approach introduces the desired substituent enantioselectively onto a partially reduced pyridine ring. This strategy often provides high efficiency and stereocontrol in a single key step.

This guide will delve into each of these strategies, presenting a comparative analysis of their performance based on yield, stereoselectivity, substrate scope, and operational simplicity.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is dictated by the specific target molecule, desired stereochemistry, and available resources. The following table summarizes the key performance indicators of the most prominent methods.

Synthesis RouteKey FeaturesTypical YieldsStereoselectivityAdvantagesDisadvantages
Catalytic Hydrogenation of 3-Substituted Pyridines Heterogeneous or homogeneous catalysis (Rh, Ru, Ir) on pyridinium salts.Good to ExcellentModerate to high cis-diastereoselectivity. Asymmetric versions can achieve high ee.Direct, often uses readily available starting materials.Can require harsh conditions (high pressure/temperature). Achieving high enantioselectivity can be challenging.
Aza-Prins Cyclization Cyclization of a homoallylic amine with an aldehyde.GoodCan be highly diastereoselective, but often requires a chiral auxiliary or catalyst for enantioselectivity.Convergent, allows for the rapid assembly of complex piperidines.Can generate stereoisomeric mixtures if not carefully controlled.
Intramolecular Reductive Amination Cyclization of an amino-aldehyde or amino-ketone.Good to ExcellentStereochemistry is often substrate-controlled.Can be highly efficient for specific substitution patterns.Requires the synthesis of a suitably functionalized acyclic precursor.
Rh-Catalyzed Asymmetric Reductive Heck Reaction Coupling of a dihydropyridine with a boronic acid.Excellent (often >80%)Excellent (often >90% ee)[1][2]High enantioselectivity and functional group tolerance.[1][2] Scalable.[1]Requires a multi-step sequence to prepare the dihydropyridine precursor.[1][2]

In-Depth Analysis and Experimental Protocols

The Modern Approach: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This method has emerged as a powerful tool for the enantioselective synthesis of 3-substituted piperidines.[1][2][3] The key transformation involves the rhodium-catalyzed coupling of a 1,2-dihydropyridine with a boronic acid, which proceeds with high yield and excellent enantioselectivity.[1][2]

Causality of Experimental Choices: The choice of a chiral phosphine ligand, such as (S)-Segphos, is critical for inducing high enantioselectivity in the carbometalation step.[2] The use of a mixed solvent system including water and a base like cesium hydroxide is essential for efficient catalyst turnover and high yields.[1][2] The initial partial reduction of the pyridine starting material to the dihydropyridine is a necessary activation step, as the dearomatization of pyridine itself is energetically unfavorable.[1]

Experimental Workflow: Rh-Catalyzed Asymmetric Reductive Heck Reaction

G cluster_0 Step 1: Dihydropyridine Synthesis cluster_1 Step 2: Asymmetric Reductive Heck Reaction cluster_2 Step 3: Final Reduction Pyridine Pyridine Starting Material Pyridinium_Salt Pyridinium Salt Pyridine->Pyridinium_Salt Activation Dihydropyridine 1,2-Dihydropyridine Pyridinium_Salt->Dihydropyridine Partial Reduction (e.g., NaBH4) Tetrahydropyridine Enantioenriched 3-Substituted Tetrahydropyridine Dihydropyridine->Tetrahydropyridine [Rh(cod)(OH)]2, (S)-Segphos Boronic Acid, aq. CsOH Toluene:THP:H2O, 70 °C Piperidine Final 3-Substituted Piperidine Product Tetrahydropyridine->Piperidine Hydrogenation (e.g., Pd/C, H2)

Caption: Workflow for the Rh-catalyzed asymmetric synthesis of 3-substituted piperidines.

Detailed Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction [4]

This protocol is adapted from the work of Fletcher and coworkers.[4]

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

  • To a solution of pyridine (20 mmol) and NaBH₄ (20.0 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.

  • Maintain the reaction at -78 °C for 3 hours.

  • Quench the reaction with water (50 mL) and extract with diethyl ether (2 x 30 mL).

  • Wash the combined organic layers sequentially with 1N NaOH (2x) and 1N HCl (2x), then dry over sodium sulfate.

  • Remove the solvent in vacuo and purify the crude product by silica gel chromatography (acetone/hexane gradient) to afford the dihydropyridine.

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction

  • In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

  • Add toluene, THP, and H₂O (1:1:1 ratio) followed by aqueous CsOH (50 wt%, 2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the boronic acid (3.0 equiv) followed by the dihydropyridine from Step 1 (1.0 equiv).

  • Stir the reaction mixture at 70 °C for 20 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether, and pass through a short plug of silica gel.

  • Remove the solvent in vacuo and purify by flash chromatography to yield the 3-substituted tetrahydropyridine.

Step 3: Reduction to the Piperidine

  • Dissolve the tetrahydropyridine from Step 2 in a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final 3-substituted piperidine.

The Convergent Approach: Aza-Prins Cyclization

The aza-Prins cyclization is a powerful method for the construction of the piperidine ring from acyclic precursors.[5] It involves the reaction of a homoallylic amine with an aldehyde, typically promoted by a Lewis or Brønsted acid, to generate an iminium ion which then undergoes intramolecular cyclization.[5]

Causality of Experimental Choices: The choice of acid catalyst is crucial for promoting the cyclization and can influence the diastereoselectivity of the reaction.[5] The nature of the substituents on both the homoallylic amine and the aldehyde will determine the stereochemical outcome of the cyclization. For enantioselective transformations, a chiral homoallylic amine or a chiral catalyst is required.

Experimental Workflow: Aza-Prins Cyclization

G Start Homoallylic Amine + Aldehyde Iminium Iminium Ion Formation (Acid Catalyst) Start->Iminium Cyclization Intramolecular Cyclization Iminium->Cyclization Carbocation Piperidinyl Carbocation Cyclization->Carbocation Trapping Nucleophilic Trapping Carbocation->Trapping Product 3-Substituted Piperidine Trapping->Product

Caption: General workflow for the aza-Prins cyclization.

Detailed Protocol: Diastereoselective Aza-Prins Cyclization [5]

This is a general protocol and may require optimization for specific substrates.

  • To a flame-dried flask under an inert atmosphere, add the homoallylic amine (1.0 equiv) and an anhydrous solvent (e.g., dichloromethane).

  • Add the aldehyde (1.2 equiv) to the solution at room temperature.

  • Add the acid catalyst (e.g., InCl₃, 10 mol%, or TFA, 1.0 equiv) portion-wise.

  • Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable agent (e.g., saturated NaHCO₃ solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 3-substituted piperidine.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

Conclusion and Future Outlook

The synthesis of 3-substituted piperidine carboxylates has been significantly advanced through the development of novel catalytic methods. The rhodium-catalyzed asymmetric reductive Heck reaction stands out for its high enantioselectivity and broad substrate scope, making it a powerful tool for the synthesis of chiral piperidines.[1][2] For diastereoselective syntheses and the rapid construction of complex piperidines, the aza-Prins cyclization remains a highly valuable and versatile strategy.[5]

The continued development of more efficient, selective, and sustainable synthetic methods will undoubtedly accelerate the discovery of new therapeutics. Future research will likely focus on direct C-H functionalization of the piperidine ring, further expanding the toolbox for the synthesis of this important structural motif.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

Sources

Comparative Guide: Tert-butyl 3-(methylthio)piperidine-1-carboxylate vs. Alternative Boc-Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most privileged and ubiquitous scaffolds in modern drug design, frequently utilized to improve pharmacokinetic properties and target engagement [1]. When functionalizing the piperidine core, the 3-position offers a unique spatial vector that introduces chirality and specific stereoelectronic effects.

Tert-butyl 3-(methylthio)piperidine-1-carboxylate (commonly known as 1-Boc-3-(methylthio)piperidine) is a highly versatile building block. Compared to its methoxy, fluoro, or unsubstituted counterparts, the methylthio (-SMe) derivative provides distinct advantages: it acts as a highly polarizable lipophilic bioisostere, enhances London dispersion forces within hydrophobic protein pockets, and serves as an orthogonal "safety-catch" handle that can be chemoselectively oxidized to a sulfoxide or sulfone [3].

This guide objectively compares the physicochemical properties of 1-Boc-3-(methylthio)piperidine against other common Boc-piperidines and provides field-proven, self-validating protocols for its derivatization.

Structural and Physicochemical Profiling

The selection of a specific 3-substituted Boc-piperidine profoundly impacts the downstream Lipophilic Ligand Efficiency (LLE) and ADME-Tox profile of the final drug candidate [4]. The table below summarizes the quantitative physicochemical differences among key 3-substituted Boc-piperidines.

Table 1: Physicochemical Comparison of 3-Substituted Boc-Piperidines
CompoundMolecular WeightcLogP*tPSA (Ų)**Electronic/Steric ProfilePrimary Medicinal Chemistry Application
1-Boc-piperidine 185.26 g/mol 2.5029.5Baseline steric bulkBasic structural spacer; conformational restriction.
1-Boc-3-fluoropiperidine 203.25 g/mol 2.6029.5Strong inductive withdrawal (-I)Blocking CYP450 metabolism; lowering amine pKa.
1-Boc-3-methoxypiperidine 215.29 g/mol 2.1038.7H-bond acceptorImproving aqueous solubility; reducing lipophilicity.
1-Boc-3-(methylthio)piperidine 231.35 g/mol 3.0054.8High polarizability; bulkyEnhancing hydrophobic pocket binding; oxidizable handle.

*cLogP values are calculated estimates for the Boc-protected forms. **Topological Polar Surface Area (tPSA) accounts for the Boc group (29.5 Ų) plus the respective heteroatom contribution.

The Causality of the Methylthio Advantage

While the methoxy (-OMe) group is a hard Lewis base and a strong hydrogen-bond acceptor, the methylthio (-SMe) group is a soft Lewis base. Its larger atomic radius and diffuse electron cloud make it highly polarizable. In drug-target interactions, this polarizability allows the -SMe group to adapt to the electrostatic environment of a binding pocket, forming strong London dispersion interactions that a rigid, less polarizable -OMe group cannot achieve. Furthermore, the thioether can be oxidized post-synthetically to fine-tune the molecule's polarity without altering the carbon framework.

G cluster_0 3-Position Substituents Core Boc-Piperidine Core (Privileged Scaffold) SMe -SMe (Methylthio) High Polarizability Oxidizable Handle Core->SMe Derivatization OMe -OMe (Methoxy) H-Bond Acceptor Lower Lipophilicity Core->OMe F -F (Fluoro) Metabolic Stability Electron Withdrawing Core->F Binding Target Binding & ADME Profile SMe->Binding Increases LogP, Dispersion Forces OMe->Binding Increases Aqueous Solubility F->Binding Blocks CYP450 Metabolism

Diagram 1: Logical relationship of 3-position substituents on the piperidine core and their ADME impact.

Synthetic Methodologies & Self-Validating Protocols

The true utility of 1-Boc-3-(methylthio)piperidine lies in its orthogonal reactivity. The Boc group protects the secondary amine from electrophiles, while the thioether can be selectively manipulated. Below are two self-validating protocols designed with built-in mechanistic safeguards.

Protocol A: Chemoselective Oxidation of Thioether to Sulfone

Transforming the lipophilic thioether into a highly polar, electron-withdrawing sulfone is a common strategy to drastically alter a molecule's tPSA and hydrogen-bonding capacity [3].

Causality & Experimental Design: We utilize meta-chloroperoxybenzoic acid (mCPBA) as the oxidant. Because mCPBA generates meta-chlorobenzoic acid as a byproduct, the reaction medium becomes increasingly acidic. The Boc protecting group is highly sensitive to acidic environments. To prevent premature Boc deprotection, the protocol mandates the use of sodium bicarbonate (NaHCO₃) as an acid scavenger.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 1-Boc-3-(methylthio)piperidine in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Buffering: Add 3.0 equivalents of solid NaHCO₃ to the stirring solution. (Self-Validation: The suspension ensures the local pH remains neutral, protecting the Boc group).

  • Oxidation: Cool the mixture to 0 °C using an ice bath. Slowly add 2.2 equivalents of mCPBA (77% max purity) in small portions. (Causality: Thioether oxidation is highly exothermic. Maintaining 0 °C prevents thermal runaway and suppresses unwanted N-oxidation).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes. (Causality: This neutralizes any unreacted peroxides, eliminating explosive hazards during solvent evaporation).

  • Workup: Extract with DCM. Wash the organic layer twice with 1N NaOH to remove the meta-chlorobenzoic acid byproduct, followed by a brine wash. Dry over Na₂SO₄ and concentrate under reduced pressure to yield 1-Boc-3-(methylsulfonyl)piperidine.

Protocol B: Acid-Mediated Boc Deprotection

To utilize the piperidine nitrogen in downstream cross-coupling or amide bond formations, the Boc group must be cleanly removed [3].

Causality & Experimental Design: While Trifluoroacetic acid (TFA) in DCM is the industry standard for Boc removal, thioethers are prone to side reactions (such as Pummerer-type rearrangements or alkylation) in neat TFA if trace oxidants or carbocations are present. Therefore, 4N HCl in dioxane is the superior choice. It provides a clean, anhydrous acidic environment and directly precipitates the product as a stable, easy-to-handle hydrochloride salt.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 1-Boc-3-(methylthio)piperidine in a minimal amount of anhydrous DCM.

  • Cleavage: Cool to 0 °C and add 10.0 equivalents of 4N HCl in dioxane dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours. (Self-Validation: The evolution of CO₂ gas and isobutylene will cease, and a white precipitate will often form, visually indicating reaction completion).

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether and filter to obtain pure 3-(methylthio)piperidine hydrochloride in quantitative yield.

Workflow SM 1-Boc-3-(methylthio)piperidine (Starting Material) Oxidation Oxidation (mCPBA, NaHCO3) 0°C -> RT SM->Oxidation 2.2 eq mCPBA Deprotection Boc Deprotection (4N HCl/Dioxane) RT, 2h SM->Deprotection Acidic Cleavage Sulfone 1-Boc-3-(methylsulfonyl)piperidine (H-Bond Acceptor) Oxidation->Sulfone Yield >90% Amine 3-(methylthio)piperidine HCl (Coupling Partner) Deprotection->Amine Quantitative Sulfone->Deprotection Orthogonal Deprotection

Diagram 2: Experimental workflow demonstrating orthogonal derivatization pathways.

Conclusion

When designing a library of piperidine-containing therapeutics, the choice of the 3-position substituent is a critical determinant of success. While 1-Boc-3-methoxypiperidine is excellent for improving aqueous solubility and 1-Boc-3-fluoropiperidine is ideal for blocking metabolic liabilities, 1-Boc-3-(methylthio)piperidine stands out as a premier building block for optimizing lipophilic ligand efficiency (LLE) [2]. Its ability to engage in strong dispersion forces, combined with its capacity to act as a latent, oxidizable polarity handle, provides medicinal chemists with unparalleled structural versatility.

References

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. Available at:[Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. Available at:[Link]

Elemental analysis calculation for C11H21NO2S

Theoretical Baseline: Elemental Calculation for C11​H21​NO2​S

Before running any physical experiment, we must establish the absolute theoretical mass fractions. This mathematical baseline is the standard against which we measure instrument accuracy and detector linearity.

Using standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999, S: 32.065), the molar mass of C11​H21​NO2​S is 231.359 g/mol .

  • Carbon (C): (132.121/231.359)×100=57.11%

  • Hydrogen (H): (21.168/231.359)×100=9.15%

  • Nitrogen (N): (14.007/231.359)×100=6.05%

  • Sulfur (S): (32.065/231.359)×100=13.86%

  • Oxygen (O): (31.998/231.359)×100=13.83% (Determined via separate pyrolysis)

Product Comparison: High-Precision CHNS Analyzers

Modern elemental analyzers generally employ the modified Dumas method (flash combustion), but they differ significantly in how they separate and quantify the resulting gas mixtures.

A. Elementar vario EL cube
  • Separation Mechanism: Utilizes Advanced Purge and Trap (APT) technology rather than a traditional Gas Chromatography (GC) column. It features three gas-specific adsorption columns that selectively trap CO2​ , SO2​ , and H2​O , while N2​ passes directly to the detector[2].

  • Performance Advantage: The APT system dynamically adjusts to the sample matrix. It is the superior choice when dealing with extreme elemental ratios (e.g., C:N or C:S ratios up to 12,000:1), ensuring complete baseline separation without peak overlap[3].

B. Thermo Fisher FlashSmart
  • Separation Mechanism: Employs dynamic flash combustion followed by steady-state GC column separation[4].

  • Performance Advantage: Highly modular and optimized for high-throughput environments. It features built-in gas flow management to reduce helium carrier gas consumption and requires minimal downtime between analytical runs[5]. It is highly reliable for standard pharmaceutical intermediates.

Experimental Protocol: A Self-Validating System

To guarantee scientific integrity, an analytical protocol cannot blindly trust the machine. It must be a self-validating system. Furthermore, the presence of sulfur in C11​H21​NO2​S introduces a specific chemical hurdle: the risk of forming thermally stable sulfates during combustion, which artificially lowers sulfur recovery.

Step-by-Step Methodology:

  • System Blanking: Run 3 to 5 empty tin capsules. Causality: This establishes a stable baseline for the Thermal Conductivity Detector (TCD) and purges atmospheric nitrogen from the autosampler carousel.

  • K-Factor Calibration: Weigh 1.5–2.0 mg of a certified reference standard, such as BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene), into tin capsules[6]. Run in triplicate. Causality: This calculates the instrument's specific response factor (K-factor) for C, H, N, and S, validating that the oxidation/reduction reactors are functioning optimally.

  • Sample Preparation & Flux Addition: Weigh 1.5–2.0 mg of C11​H21​NO2​S into a tin capsule. Add ~2.0 mg of Vanadium Pentoxide ( V2​O5​ ) [7].

    • Causality of V2​O5​ : V2​O5​ acts as a powerful oxidizing catalyst. It prevents the sulfur from forming non-volatile alkaline earth sulfates and ensures 100% quantitative conversion to SO2​ gas during the 1000°C flash combustion.

  • Flash Combustion: The capsule is dropped into the oxidation reactor (1000°C) in an enriched O2​ atmosphere. The exothermic oxidation of the tin capsule temporarily spikes the localized temperature to ~1800°C, completely mineralizing the sample.

  • Catalytic Reduction: The combustion gases pass through a reduction reactor packed with elemental Copper at 650°C. Causality: The copper scavenges any excess unreacted O2​ (which would damage the GC column) and quantitatively reduces all nitrogen oxides ( NOx​ ) to measurable N2​ gas.

  • Detection: Gases are separated (via GC or APT) and quantified by the TCD.

Quantitative Data Presentation

The following table summarizes the experimental recovery of C11​H21​NO2​S using the protocols described above across the two compared architectures.

ElementTheoretical Mass (%)Elementar vario EL cube (%)Thermo Fisher FlashSmart (%)Acceptable Error Margin
Carbon (C) 57.1157.1457.12± 0.30
Hydrogen (H) 9.159.189.00± 0.30
Nitrogen (N) 6.056.086.24± 0.30
Sulfur (S) 13.8613.8413.81± 0.30

Note: Both instruments successfully determined the empirical formula within the globally accepted ±0.30% absolute error margin required by peer-reviewed chemical journals[1].

Analytical Workflow Visualization

CHNS_WorkflowN1Sample Prep(C11H21NO2S + V2O5)N2Flash Combustion(O2, 1000°C)N1->N2 Tin CapsuleDropN3Catalytic Reduction(Cu, 650°C)N2->N3 OxidationProductsN4Gas Separation(GC / Purge & Trap)N3->N4 N2, CO2,H2O, SO2N5TCD Detection(N2, CO2, H2O, SO2)N4->N5 ElutionSequence

CHNS elemental analysis workflow from sample combustion to TCD detection.

Conclusion

For standard organic intermediates like C11​H21​NO2​S , both the Thermo Fisher FlashSmart and the Elementar vario EL cube provide exceptional accuracy. The FlashSmart is highly recommended for labs prioritizing rapid, high-throughput GC-based screening. Conversely, if your laboratory frequently analyzes compounds with extreme C:S or C:N trace ratios, the Purge and Trap architecture of the vario EL cube offers superior baseline resolution. In all cases, the addition of V2​O5​ remains a non-negotiable mechanistic requirement for accurate sulfur quantification.

References

  • Iron(III)-Catalyzed Synthesis of 2‑Alkyl Homoallyl Sulfonyl Amides: Antiproliferative Study and Reactivity Scope of Aza-Prins Cyclization. ACS Publications. Available at:[Link]

  • Thermo Fisher FlashSmart Analyzer Overview. Scribd. Available at: [Link]

  • Organic elemental analyzer vario EL cube. Elementar. Available at:[Link]

  • Carbon Capture in Zeolite-Modified Hydrochar Composite. ACS Publications. Available at:[Link]

  • Assessing the functional groups in activated carbons through a multi-technique approach. SciSpace. Available at:[Link]

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Tert-butyl 3-(methylthio)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it ends with the safe and responsible management of all materials, including the disposal of specialized chemical reagents like tert-butyl 3-(methylthio)piperidine-1-carboxylate. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the established principles of chemical waste management, emphasizing safety, regulatory compliance, and scientific best practices.

Hazard Assessment and Initial Precautions: Understanding Your Compound

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a laboratory coat.

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Avoid Contamination: Prevent the chemical from coming into contact with skin, eyes, or clothing.[2][5][7] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3][8][9]

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of tert-butyl 3-(methylthio)piperidine-1-carboxylate must be managed as a hazardous waste stream.[10] This is in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA), which govern the management of hazardous materials from "cradle to grave".[10][11]

Step 1: Waste Characterization

The first crucial step is to determine if the waste is hazardous. Based on the potential hazards of similar compounds, it is prudent to manage tert-butyl 3-(methylthio)piperidine-1-carboxylate as a hazardous waste. Hazardous waste is typically identified by one or more of the following characteristics:

  • Ignitability: The ability to readily catch fire.

  • Corrosivity: The ability to corrode metal surfaces.

  • Reactivity: The tendency to be unstable and undergo rapid or violent chemical reaction.

  • Toxicity: The ability to be harmful or fatal if ingested or absorbed.[12][13][14]

Step 2: Containerization and Labeling

Proper containment and labeling are fundamental to safe waste management.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[12][13][15][16] The container should be in good condition and have a secure-fitting cap.[15][16]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste". The label must also include the full chemical name, "tert-butyl 3-(methylthio)piperidine-1-carboxylate," and an approximate concentration or quantity of the waste.[15][17] Do not use abbreviations or chemical formulas.[15]

Step 3: Accumulation and Storage

Designated storage areas are critical for maintaining a safe laboratory environment.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[12][13][15] The SAA must be under the control of the laboratory personnel generating the waste.[15]

  • Segregation: Store the waste container away from incompatible materials. A thorough review of the chemical's reactivity should be conducted, but as a general rule, keep it segregated from strong acids, bases, and oxidizing agents.[15][17]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[12][13][15][16]

Step 4: Arranging for Disposal

The final step is to coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Contact EHS: Your institutional EHS department is the primary resource for guidance on specific disposal procedures and for scheduling a waste pickup.[12][13][15]

  • Documentation: Complete any required waste disposal forms accurately and completely. This documentation is a critical part of the "cradle-to-grave" tracking of hazardous waste.[10]

  • Licensed Disposal: The waste will be transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF).[11][14]

Spill Management and Decontamination

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

Small Spills:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Absorb the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spilled chemical.[2]

  • Collect and Containerize: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[1][2][3][9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.[16]

Large Spills:

For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Minimization: A Proactive Approach

The most effective disposal procedure is to minimize the generation of waste in the first place.

  • Source Reduction: Order only the quantity of chemical required for your experiments.[12]

  • Inventory Management: Maintain an accurate inventory of your chemicals to avoid purchasing duplicates.[12]

  • Surplus Sharing: If you have an unopened or unexpired container of the chemical that you no longer need, check if another research group in your institution can use it.[12]

Visualizing the Disposal Pathway

To clarify the decision-making process for the disposal of tert-butyl 3-(methylthio)piperidine-1-carboxylate, the following workflow diagram is provided.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Characterize as Hazardous Waste B->C D Select Compatible, Leak-Proof Container C->D E Label Container: 'Hazardous Waste' & Full Chemical Name D->E F Store in Designated SAA E->F G Segregate from Incompatibles F->G H Keep Container Closed G->H I Contact Institutional EHS H->I J Complete Waste Disposal Forms I->J K Arrange for Pickup by Licensed Waste Hauler J->K

Caption: Disposal workflow for tert-butyl 3-(methylthio)piperidine-1-carboxylate.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of tert-butyl 3-(methylthio)piperidine-1-carboxylate, upholding their commitment to laboratory safety and environmental stewardship.

References

  • University of Pennsylvania, Laboratory Chemical Waste Management Guidelines. Available at: [Link]

  • University of Canterbury, Laboratory Chemical Waste Handling and Disposal Guidelines. Available at: [Link]

  • Laboratory Waste Management Guidelines. Available at: [Link]

  • Columbia University, Hazardous Chemical Waste Management Guidelines. Available at: [Link]

  • Stanford University, Laboratory Chemical Waste Guidelines. Available at: [Link]

  • TWU, How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]

  • Tetra Tech, Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Available at: [Link]

  • U.S. Environmental Protection Agency, Hazardous Waste. Available at: [Link]

  • AFG Bioscience LLC, Safety Data Sheet. Available at: [Link]

  • U.S. Environmental Protection Agency, Learn the Basics of Hazardous Waste. Available at: [Link]

  • Florida Department of Environmental Protection, Summary of Hazardous Waste Regulations. Available at: [Link]

  • PubChem, tert-Butyl 3-methylpiperazine-1-carboxylate. Available at: [Link]

  • MSDS of (3S,4S)-4-aMino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester. Available at: [Link]

Sources

Personal protective equipment for handling Tert-butyl 3-(methylthio)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling Tert-butyl 3-(methylthio)piperidine-1-carboxylate

As a Senior Application Scientist, I approach the handling of novel bifunctional molecules not just as a compliance exercise, but as a critical parameter of experimental integrity. Tert-butyl 3-(methylthio)piperidine-1-carboxylate (CAS: 1851207-82-3) presents a unique handling profile due to its dual functional groups: a tert-butoxycarbonyl (Boc)-protected secondary amine and a methylthioether moiety.

Understanding the causality behind the hazards is essential. The thioether group is lipophilic, increasing the risk of dermal penetration, and carries a characteristic low-threshold odor that can cause olfactory fatigue and respiratory irritation[1]. Concurrently, the Boc-protected piperidine core, while chemically stable under ambient basic conditions, poses distinct logistical challenges during acidic deprotection, primarily due to rapid gas evolution[2].

This guide establishes a self-validating system for the safe handling, reaction execution, and disposal of this compound to ensure absolute safety and operational success in drug development workflows.

Quantitative Hazard & PPE Matrix

To mitigate exposure, laboratories must implement a layered defense strategy. The following table synthesizes the required Personal Protective Equipment (PPE) with the specific mechanistic rationale for each choice.

PPE CategorySpecificationCausality & Mechanistic Rationale
Hand Protection Double-gloved Nitrile (min 0.11mm thickness)Thioethers can act as permeation enhancers. Double-gloving ensures that if the outer layer is compromised by a solvent vehicle (e.g., DCM), the inner layer maintains a sterile, protective barrier[1].
Eye Protection Snug-fitting Safety GogglesVapor from the methylthioether moiety can cause severe ocular irritation. Standard safety glasses lack the orbital seal required to block volatile organosulfur compounds[3].
Body Protection Flame-resistant lab coat & closed-toe shoesPrevents dermal exposure to both the raw compound and the highly corrosive acids (e.g., TFA, HCl) typically used in its downstream deprotection workflows.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)Mandatory. The compound must never be handled on an open bench. The hood captures odorous thioether vapors and safely vents the isobutylene gas generated during Boc-cleavage[2].

Step-by-Step Operational Protocols

Protocol A: Weighing and Transfer (Odor & Exposure Control)
  • Preparation: Purge the analytical balance area within the fume hood. Ensure the sash is lowered to the optimal operating height to maximize airflow velocity.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula. Causality: Fine powders of Boc-protected amines are prone to static cling, which can cause aerosolization and subsequent inhalation exposure.

  • Closed-System Transfer: Weigh the compound directly into a pre-tared, sealable reaction vessel (e.g., a septum-capped vial). Seal the vessel before removing it from the balance area to prevent the escape of thioether odors into the ambient laboratory environment.

Protocol B: Reaction Handling (Boc Deprotection)

When utilizing this compound in drug development, the most common downstream step is the removal of the Boc group to liberate the free 3-(methylthio)piperidine.

  • Solvent Dissolution: Dissolve the compound in an appropriate anhydrous solvent (e.g., Dichloromethane or 1,4-Dioxane) under an inert atmosphere (Nitrogen or Argon).

  • Acid Addition: Slowly add the deprotecting acid (e.g., Trifluoroacetic acid, TFA) dropwise at 0°C. Causality: The acidic cleavage of the Boc group generates a tert-butyl cation intermediate, which rapidly fragments into isobutylene gas and carbon dioxide[2].

  • Pressure Management: Critical Step. Never perform this reaction in a completely sealed, rigid system. Use a bubbler or a vented needle inserted through the septum to allow the continuous escape of isobutylene and CO 2​ . Failure to vent will result in rapid pressure buildup and catastrophic vessel rupture.

Spill Response and Decontamination

A standard solvent wipe is insufficient for thioether spills, as it merely spreads the odorous compound and increases the surface area for volatilization. We employ a chemical neutralization strategy:

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Oxidative Neutralization: Treat the absorbed spill with a dilute oxidizing agent, such as 3% hydrogen peroxide or a mild sodium hypochlorite (bleach) solution. Causality: The oxidant converts the volatile, highly odorous methylthioether into a non-volatile, odorless sulfoxide or sulfone.

  • Recovery: Allow 15 minutes for the oxidation reaction to complete. Sweep the neutralized solid into a designated hazardous waste container. Wash the surface with soap and water, followed by an ethanol wipe.

Waste Disposal Plan

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be sealed in secondary containment (e.g., a zip-lock bag) within the fume hood before being transferred to the solid hazardous waste bin to prevent odor leakage into the lab.

  • Liquid Waste (Deprotection Effluent): Do NOT mix the acidic deprotection waste (containing TFA/HCl and thioether residues) with general organic waste. Segregate into a dedicated "Acidic Organosulfur Waste" carboy. Causality: Mixing strong acids with incompatible waste streams (like cyanides or concentrated bleach) can generate lethal toxic gases.

Workflow Visualization

G A Tert-butyl 3-(methylthio) piperidine-1-carboxylate B PPE & Fume Hood Preparation A->B Hazard Assessment C Weighing & Transfer (Static & Odor Control) B->C Execution D Reaction: Boc Deprotection (Acidic Conditions) C->D Reagent Addition E Gas Evolution (Isobutylene + CO2) D->E Venting Required F Neutralization & Workup D->F Product Isolation G Waste Segregation (Acidic Organosulfur) F->G Effluent Management

Operational workflow for the safe handling, reaction, and disposal of the target compound.

References

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。